Myt1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClN4O2 |
|---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
2-amino-5-chloro-1-(3-hydroxy-2,6-dimethylphenyl)pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15ClN4O2/c1-7-3-4-11(22)8(2)13(7)21-14(18)12(15(19)23)10-5-9(17)6-20-16(10)21/h3-6,22H,18H2,1-2H3,(H2,19,23) |
InChI Key |
QDLIHXNMTGWVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=CC(=C3)Cl)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Myt1-IN-1: A Technical Guide to its Mechanism of Action in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby ensuring genomic integrity. Myt1 kinase is a critical negative regulator of the G2/M transition, acting as a gatekeeper for mitotic entry. Its inhibition presents a promising therapeutic strategy to selectively induce cell death in cancer cells, which often harbor DNA damage and are reliant on the G2/M checkpoint for survival. This technical guide provides an in-depth overview of the mechanism of action of Myt1-IN-1, a potent Myt1 inhibitor, in cell cycle regulation. We will delve into the core signaling pathways, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and provide visual representations of the underlying molecular interactions.
Introduction to Myt1 Kinase
Myt1, or Membrane-Associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase, is a member of the Wee1 family of protein kinases.[1] Unlike Wee1, which is primarily localized to the nucleus, Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[2] Myt1 accomplishes this by phosphorylating CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This dual phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell in the G2 phase of the cell cycle.[3][4] In cancer cells, which often exhibit a defective G1 checkpoint and increased replication stress, the G2/M checkpoint, and therefore Myt1 activity, becomes critical for survival.[2]
This compound: A Potent Inhibitor of Myt1 Kinase
This compound is a potent small molecule inhibitor of Myt1 kinase.[5] Its high potency makes it a valuable tool for studying the cellular functions of Myt1 and a promising candidate for therapeutic development.
Quantitative Data
The inhibitory activity of this compound and other relevant Myt1 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | Myt1 | <10 | [5] |
| Myt1-IN-2 | Myt1 | <10 | MedchemExpress |
| Lunresertib (RP-6306) | Myt1 | 2 | [6] |
| PD0166285 | Wee1/Myt1 | 72 (for Myt1) | [6] |
| Adavosertib (MK-1775) | Wee1 | - | [7] |
Mechanism of Action of this compound in Cell Cycle Regulation
The primary mechanism of action of this compound is the direct inhibition of Myt1 kinase activity. This leads to a cascade of events that ultimately forces cancer cells with DNA damage to prematurely enter mitosis, a lethal event known as mitotic catastrophe.
Signaling Pathway
The signaling pathway illustrating the role of Myt1 and the effect of this compound is depicted below.
In the presence of DNA damage, the G2/M checkpoint is activated, leading to the activation of Myt1 kinase. Myt1 then phosphorylates and inactivates the CDK1/Cyclin B complex, halting the cell cycle in G2 to allow for DNA repair. This compound directly inhibits Myt1, preventing the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex and forces the cell to enter mitosis despite the presence of unresolved DNA damage, resulting in mitotic catastrophe and subsequent cell death.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Myt1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Myt1 kinase.
Objective: To determine the IC50 value of this compound for Myt1 kinase.
Materials:
-
Recombinant human Myt1 kinase (e.g., from Reaction Biology)[8]
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³³P]ATP
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Myt1 kinase, kinase buffer, and the chosen substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for Premature Mitotic Entry
This assay assesses the ability of this compound to override the G2/M checkpoint and force cells into mitosis.
Objective: To quantify the percentage of cells prematurely entering mitosis upon treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA-damaging agent (e.g., etoposide or doxorubicin) to induce G2 arrest
-
Fixative (e.g., 70% ethanol)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).
-
Treat cells with a DNA-damaging agent to synchronize them in the G2 phase.
-
Following synchronization, treat the cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).
-
Fix the cells with 70% ethanol.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Incubate with the fluorescently labeled secondary antibody and the DNA stain.
-
Analyze the cells using fluorescence microscopy or flow cytometry to determine the percentage of mitotic cells (phospho-Histone H3 positive).
Western Blot Analysis of CDK1 Phosphorylation
This method is used to directly observe the molecular effect of this compound on its primary target's substrate, CDK1.
Objective: To detect changes in the phosphorylation status of CDK1 at Thr14 and Tyr15 following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against phospho-CDK1 (Thr14), phospho-CDK1 (Tyr15), and total CDK1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-CDK1 (Thr14), p-CDK1 (Tyr15), and total CDK1.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of CDK1.
Conclusion and Future Directions
This compound is a potent and valuable tool for investigating the role of Myt1 in cell cycle control. Its ability to induce mitotic catastrophe in cancer cells highlights the therapeutic potential of targeting the G2/M checkpoint. Future research should focus on the in vivo efficacy and safety profile of this compound and other Myt1 inhibitors, both as monotherapies and in combination with other anti-cancer agents. The detailed protocols and mechanistic insights provided in this guide will aid researchers in further exploring the therapeutic utility of Myt1 inhibition in oncology. The development of highly selective Myt1 inhibitors like this compound is a critical step towards more effective and personalized cancer treatments.[9]
References
- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A fluorescence anisotropy-based Myt1 kinase binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reparerx.com [reparerx.com]
- 8. proqinase.com [proqinase.com]
- 9. aacrjournals.org [aacrjournals.org]
Myt1-IN-1: A Selective Inhibitor of PKMYT1 for Cancer Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical negative regulator of the cell cycle, primarily functioning to inhibit Cyclin-Dependent Kinase 1 (CDK1). This inhibition prevents premature entry into mitosis, allowing for the completion of DNA replication and repair, thereby safeguarding genomic integrity. In numerous cancers, the dysregulation of the G2/M checkpoint, often involving PKMYT1, is a key mechanism for uncontrolled proliferation and resistance to therapy. Myt1-IN-1 has emerged as a potent and selective small molecule inhibitor of PKMYT1, offering a valuable tool for investigating the therapeutic potential of targeting this kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Introduction to PKMYT1 and its Role in the Cell Cycle
PKMYT1 is a member of the WEE1 family of protein kinases.[1] Unlike WEE1, which is primarily localized to the nucleus, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus.[1] Both kinases act as crucial gatekeepers of the G2/M transition by phosphorylating CDK1 at two inhibitory sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2][3] This dual phosphorylation maintains the CDK1/Cyclin B1 complex in an inactive state, preventing the cell from entering mitosis.[2][4] Once DNA replication is complete and any damage is repaired, the phosphatase CDC25C removes these inhibitory phosphates, leading to CDK1 activation and mitotic entry.[4] In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is heightened, making PKMYT1 an attractive therapeutic target.[5] Inhibition of PKMYT1 can force cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5]
This compound: A Selective PKMYT1 Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of PKMYT1. Its selectivity for PKMYT1 over other kinases, including the closely related WEE1, makes it a valuable tool for dissecting the specific roles of PKMYT1 in cell cycle control and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related, well-characterized PKMYT1 inhibitor, RP-6306, for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PKMYT1 | Biochemical Assay | 8.8 | MedChemExpress |
| RP-6306 | PKMYT1 | Biochemical Assay | 14 | MedChemExpress |
| RP-6306 | WEE1 | Biochemical Assay | 4100 | [6] |
Table 1: Biochemical Inhibitory Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HCC1569 (Breast Cancer) | Proliferation Assay | 42 | MedChemExpress |
| RP-6306 | OVCAR3 (Ovarian Cancer) | Cell Viability | Not specified | [7] |
| RP-6306 | HCC1569 (Breast Cancer) | Cell Viability | Not specified | [7] |
Table 2: Cellular Activity
Signaling Pathways and Mechanisms of Action
The PKMYT1 Signaling Pathway
PKMYT1 acts as a critical brake in the cell cycle, preventing premature entry into mitosis. Its primary substrate is CDK1. The activity of PKMYT1 itself is regulated by upstream kinases, ensuring tight control of the G2/M transition.
Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of PKMYT1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of CDK1. This leads to an accumulation of active CDK1/Cyclin B complexes, forcing cells to bypass the G2/M checkpoint and enter mitosis, potentially with unrepaired DNA damage, leading to mitotic catastrophe and cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and other PKMYT1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: ADP-Glo™ kinase assay workflow.
Protocol:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing PKMYT1 enzyme, its substrate (e.g., a generic kinase substrate or a specific peptide), and ATP in a suitable kinase buffer. Add serial dilutions of this compound or DMSO as a control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze the conversion of luciferin to light by luciferase. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phospho-CDK1
This technique is used to detect the phosphorylation status of CDK1, a direct downstream target of PKMYT1.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-CDK1 (Thr14 and/or Tyr15) and total CDK1. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phospho-CDK1 signal relative to total CDK1 indicates inhibition of PKMYT1 activity.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells, allowing for the quantification of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) would be expected with effective PKMYT1 inhibition.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Plate a known number of single cells in 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition.
-
Treatment: Allow the cells to adhere for a few hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.[9]
-
Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and then stain with 0.5% crystal violet.[9]
-
Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated to determine the effect of the inhibitor on the long-term survival of the cells.
Conclusion
This compound is a valuable research tool for studying the biological functions of PKMYT1 and for exploring its potential as a therapeutic target in oncology. Its selectivity allows for the specific interrogation of the PKMYT1-mediated signaling pathway. The experimental protocols provided in this guide offer a robust framework for characterizing the biochemical and cellular effects of this compound and other PKMYT1 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. jrmds.in [jrmds.in]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Myt1-IN-1: A Technical Guide to its Effects on CDK1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of Myt1-IN-1, a potent inhibitor of Myt1 kinase, on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). Myt1 kinase is a critical negative regulator of the G2/M cell cycle transition, and its inhibition represents a promising strategy in cancer therapy. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating this compound's activity, and a summary of quantitative data to facilitate further research and drug development.
Introduction to Myt1 and its Role in CDK1 Regulation
Myt1 is a member of the Wee1 family of protein kinases that plays a crucial role in preventing premature entry into mitosis. It functions by phosphorylating CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1] This dual phosphorylation maintains the CDK1/Cyclin B complex in an inactive state during the G2 phase of the cell cycle, allowing for cellular growth and DNA repair before mitotic entry.
The activity of Myt1 is intricately regulated within a broader signaling network that includes the activating phosphatase Cdc25 and another inhibitory kinase, Wee1. Wee1 primarily phosphorylates CDK1 on Tyr15. This system of kinases and phosphatases creates a delicate balance that controls the timing of mitotic entry. The inhibition of Myt1 by a small molecule inhibitor, such as this compound, disrupts this balance. By preventing the inhibitory phosphorylation of CDK1, this compound leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper preparation. This can lead to mitotic catastrophe and subsequent cell death, a mechanism of particular interest in the context of cancer cells that often have compromised cell cycle checkpoints.
Quantitative Data on Myt1 Inhibition
The following table summarizes the available quantitative data for Myt1 inhibitors, providing key metrics for their activity and selectivity. While specific dose-response and kinetic data for this compound's direct effect on CDK1 phosphorylation are not extensively published, the provided IC50 value demonstrates its high potency. Data for the well-characterized Myt1 inhibitor lunresertib (RP-6306) is included for comparative purposes.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | Myt1 Kinase | <10 nM | High | (Not explicitly stated in provided abstracts) |
| Lunresertib (RP-6306) | Myt1 Kinase | 14 nM | High (Selective over Wee1) | (Not explicitly stated in provided abstracts) |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions governing CDK1 activity and the experimental approaches to study Myt1 inhibition, the following diagrams are provided in the DOT language for Graphviz.
Myt1-CDK1 Signaling Pathway
Caption: Regulation of CDK1 activity by Myt1, Wee1, and Cdc25.
Experimental Workflow: Investigating this compound
Caption: Workflow for assessing this compound effects.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental investigation of this compound's effects on CDK1 phosphorylation and cell cycle progression.
In Vitro Myt1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of CDK1 by Myt1 kinase in a cell-free system.
Materials:
-
Recombinant active Myt1 kinase
-
Recombinant inactive CDK1/Cyclin B complex (substrate)
-
This compound (or other inhibitors)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Phospho-CDK1 (Thr14) and Phospho-CDK1 (Tyr15) specific antibodies
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing Myt1 kinase and the CDK1/Cyclin B substrate in kinase assay buffer.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies specific for phospho-CDK1 (Thr14) and phospho-CDK1 (Tyr15).
-
Use an antibody against total CDK1 as a loading control.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Western Blot Analysis of CDK1 Phosphorylation in Cells
This protocol assesses the effect of this compound on the phosphorylation status of CDK1 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and Western blotting as described in the in vitro kinase assay protocol.
-
Probe the membranes with the specified primary antibodies.
-
Analyze the changes in the levels of phosphorylated CDK1 relative to total CDK1 to determine the in-cell efficacy of this compound.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of this compound on cell cycle distribution, which is expected to be altered due to the premature activation of CDK1.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the Western blot analysis.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M or sub-G1 (apoptotic) population is expected with effective Myt1 inhibition.
Conclusion
This compound is a potent inhibitor of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting the phosphorylation of CDK1 at Thr14 and Tyr15, this compound leads to premature mitotic entry and can induce mitotic catastrophe in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other Myt1 inhibitors. The quantitative data, though limited for this compound specifically, strongly supports the high potency of this class of inhibitors. Further studies using the outlined methodologies will be crucial in elucidating the detailed molecular effects of this compound and advancing its development as a potential anti-cancer agent.
References
Myt1-IN-1: A Technical Guide for Investigating DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A critical juncture in the DDR is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genomic instability. Central to this checkpoint are the Wee1-like kinases, including Myt1 (also known as PKMYT1), which act as crucial gatekeepers of mitotic entry.
Myt1, a membrane-associated tyrosine and threonine-specific kinase, contributes to the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inhibitory action on the master regulator of mitosis provides a window of opportunity for DNA repair.[1][2] Unlike its nuclear counterpart Wee1, Myt1 is primarily localized to the cytoplasm, associated with the Golgi apparatus and endoplasmic reticulum.[3][4] While Wee1 is a primary player in the initial G2/M arrest following DNA damage, Myt1 has been shown to have a rate-determining role during the recovery from this checkpoint.[5]
The reliance of many cancer cells on the G2/M checkpoint for survival, often due to defects in the G1 checkpoint, has made the components of this pathway attractive targets for therapeutic intervention. Inhibition of Myt1, particularly in combination with DNA-damaging agents, can force cancer cells with unresolved DNA damage into premature mitosis, leading to a form of cell death known as mitotic catastrophe. This synthetic lethal approach highlights the therapeutic potential of Myt1 inhibitors.
This technical guide focuses on Myt1-IN-1, a potent and selective inhibitor of Myt1, and its application in the study of DNA damage response pathways. We will provide an overview of its mechanism of action, quantitative data on its effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
This compound: A Potent and Selective Myt1 Inhibitor
This compound is a small molecule inhibitor of Myt1 kinase with a high degree of potency.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2719749-02-5 |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ |
| Molecular Weight | 330.77 g/mol |
| IC₅₀ | <10 nM[6][7] |
Quantitative Data on Myt1 Inhibition
The following tables summarize quantitative data on the effects of Myt1 inhibition, providing insights into its role in cell cycle regulation and sensitivity to other checkpoint inhibitors.
Table 1: Effect of Myt1 Overexpression on IC₅₀ of Checkpoint Kinase Inhibitors in HeLa Cells
| Inhibitor | Target | IC₅₀ (Endogenous Myt1) | IC₅₀ (Myt1 Overexpression) |
| Adavosertib | Wee1 | 120 nM | 308 nM |
| PD166285 | Wee1/Myt1 | 19 nM | 36 nM |
| AZD6738 | ATR | 389 nM | 609 nM |
| UCN-01 | Chk1 | 24 nM | 42 nM |
| Data adapted from Sokhi et al., 2023.[1] |
This data indicates that overexpression of Myt1 confers resistance to inhibitors of Wee1, ATR, and Chk1, suggesting a compensatory role for Myt1 in maintaining the G2/M checkpoint. Conversely, inhibition of Myt1 would be expected to sensitize cells to these agents.
Table 2: Effect of Myt1 Overexpression on Mitotic Timing in HeLa Cells Treated with a Wee1 Inhibitor
| Treatment | Median Mitotic Time (minutes) |
| DMSO | 50 |
| Adavosertib (250 nM) | 355 |
| Adavosertib + Myt1 Overexpression | 60 |
| Data adapted from Sokhi et al., 2023.[1] |
These findings demonstrate that Myt1 overexpression can rescue the mitotic arrest induced by Wee1 inhibition, highlighting its crucial role in regulating mitotic entry. Inhibition of Myt1 would therefore be expected to enhance the mitotic catastrophe induced by Wee1 inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the DNA damage response and the experimental procedures to study them, the following diagrams are provided in the DOT language for Graphviz.
DNA Damage Response and Myt1's Role
Experimental Workflow: Cell Cycle Analysis
Experimental Workflow: Comet Assay
Experimental Workflow: γH2AX Immunofluorescence
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the DNA damage response.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound and/or a DNA-damaging agent for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
DNA Damage Detection by Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Microscope slides
Procedure:
-
Prepare a base layer of 1% normal melting point agarose on a microscope slide and allow it to solidify.
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 1% low melting point agarose at 37°C.
-
Pipette this mixture onto the base layer on the slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slide to a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Gently remove the slide and neutralize it by washing three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using appropriate software.
Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This method visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer.
-
Add 5 µL of PI (50 µg/mL).
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
This compound is a valuable tool for dissecting the intricate mechanisms of the DNA damage response, particularly the G2/M checkpoint and the process of recovery from DNA damage-induced arrest. Its potency and selectivity make it a powerful probe for understanding the role of Myt1 in both normal cell cycle progression and in the context of cancer biology. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the effects of Myt1 inhibition and to explore its potential as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents. Further research utilizing this compound will undoubtedly continue to illuminate the complex interplay of the DDR network and provide new avenues for the development of novel cancer therapies.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer [mdpi.com]
- 7. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Myt1 in Cancer Cell Proliferation: A Technical Guide
Abstract
The Myt1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a significant player in cancer cell proliferation and therapeutic resistance. As a member of the Wee1 family of protein kinases, Myt1's primary function is the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. In many malignancies, where the G1/S checkpoint is often compromised, cancer cells become heavily reliant on the G2/M checkpoint for DNA repair and survival. This dependency elevates the importance of Myt1, and its overexpression is frequently correlated with poor prognosis and resistance to various cancer therapies. This technical guide provides an in-depth examination of Myt1's role in cancer cell proliferation, detailing its signaling pathways, the quantitative impact of its expression on drug sensitivity, and the experimental protocols used to investigate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Function of Myt1 in Cell Cycle Regulation
Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (also known as PKMYT1), is a dual-specificity kinase that plays a pivotal role in preventing premature entry into mitosis.[1] Its primary substrate is CDK1 (also known as cdc2). Myt1 phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2][3] This phosphorylation inhibits the activity of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF), thereby holding the cell in the G2 phase.[1]
While Myt1 and the related kinase Wee1 both inhibit CDK1, they have distinct subcellular localizations. Wee1 primarily functions within the nucleus, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it acts on cytoplasmic CDK1.[1][2] This spatial separation suggests they have partially non-redundant roles in controlling the timing of mitosis. The inhibitory phosphorylation by Myt1 and Wee1 is reversed by the phosphatase Cdc25, which dephosphorylates Thr14 and Tyr15, leading to CDK1 activation and entry into mitosis.[1][4]
In the context of DNA damage, checkpoint kinases such as ATR and Chk1 are activated.[5][6] This activation leads to the inhibition of Cdc25, which in turn maintains the inhibitory phosphorylation on CDK1, thus enforcing the G2/M checkpoint and allowing time for DNA repair.[5] Myt1 and Wee1 act in a parallel pathway to ATR and Chk1 to enforce this crucial checkpoint.[5][6]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
Exploring the Therapeutic Potential of Myt1 Inhibitors in Oncology: A Technical Guide
Executive Summary: The G2/M cell cycle checkpoint is a critical quality control mechanism that cancer cells frequently exploit to repair DNA damage and ensure their survival, leading to therapeutic resistance. Myt1 kinase, a key regulator of this checkpoint, has emerged as a high-priority therapeutic target.[1][2] Unlike some other cell cycle regulators, Myt1 is often dispensable in normal cells, offering a potential for high therapeutic selectivity and reduced toxicity.[1][3] Myt1 inhibitors disrupt the G2/M checkpoint, forcing cancer cells with high replication stress or specific genetic vulnerabilities (e.g., CCNE1 amplification) into premature and lethal mitosis, a process known as mitotic catastrophe.[3][4] These inhibitors show promise both as monotherapies and in synergistic combinations with DNA-damaging agents and other targeted therapies. This guide provides an in-depth overview of the Myt1 signaling pathway, the mechanism of action of its inhibitors, a summary of preclinical data, and detailed experimental protocols for their evaluation.
The Role of Myt1 Kinase in G2/M Checkpoint Regulation
The transition from the G2 phase to mitosis (M phase) is a tightly controlled process, ensuring that DNA replication and repair are complete before cell division commences. This G2/M checkpoint is primarily governed by the activity of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, also known as the M-phase promoting factor (MPF).[5]
Myt1 (Membrane-associated tyrosine/threonine-specific cdc2-inhibitory kinase) and Wee1 are two related serine/threonine kinases that act as crucial negative regulators of this transition.[3][5] They phosphorylate CDK1 at specific inhibitory sites, preventing its activation and halting entry into mitosis.[1][3]
-
Myt1: Primarily localizes to the membranes of the endoplasmic reticulum and Golgi apparatus.[1][5] It phosphorylates CDK1 on both Threonine-14 (Thr14) and Tyrosine-15 (Tyr15) residues within its ATP-binding site, with a preference for Thr14.[1][5][6]
-
Wee1: Predominantly functions within the nucleus, where it phosphorylates CDK1 mainly on Tyr15.[1][5]
This dual, spatially distinct regulation by Myt1 in the cytoplasm and Wee1 in the nucleus ensures a robust block on premature CDK1 activation.[5][7] When the cell is ready to divide, the CDC25C phosphatase removes these inhibitory phosphates, activating CDK1 and triggering the cascade of mitotic events.[5]
Myt1 as a Therapeutic Target in Oncology
Cancer cells are characterized by uncontrolled proliferation, which often leads to intrinsic replication stress and DNA damage.[8] To survive, many tumors develop a dependency on the G2/M checkpoint to pause the cell cycle and repair this damage.[2][9] This reliance makes checkpoint kinases like Myt1 attractive therapeutic targets.
Key rationales for targeting Myt1:
-
Overexpression and Poor Prognosis: Myt1 is overexpressed in various malignancies, including lung, liver, colorectal, and breast cancers, and its high expression often correlates with a worse clinical outcome.[5][9][10]
-
Synthetic Lethality: In cancers with specific genetic alterations, such as amplification of the CCNE1 gene (encoding Cyclin E1), cells experience high levels of replication stress and become highly dependent on the G2/M checkpoint for survival. Inhibiting Myt1 in this context is synthetically lethal, selectively killing cancer cells while sparing normal cells.[1][3]
-
Sensitization to Genotoxic Agents: By abrogating the G2/M checkpoint, Myt1 inhibitors prevent cancer cells from repairing DNA damage induced by chemotherapy (e.g., gemcitabine, alkylating agents) or radiation.[1][4] This forces cells with unresolved DNA damage into mitosis, leading to mitotic catastrophe and enhanced cell death.[1][11]
-
Overcoming Drug Resistance: Myt1 overexpression has been identified as a mechanism of acquired resistance to other therapies, such as Wee1 inhibitors.[6][9] Targeting Myt1 directly or in combination could circumvent this resistance.[12]
Preclinical Data on Myt1 Inhibitors
Several Myt1 inhibitors are in preclinical and clinical development. Lunresertib (RP-6306) is a potent and selective Myt1 inhibitor, while compounds like SGR-3515 are being investigated as dual Wee1/Myt1 inhibitors.[1][13] Preclinical data have demonstrated their potential across various cancer models.
Table 1: Selectivity and Potency of Myt1 Inhibitors
| Compound | Target(s) | IC50 (Myt1) | IC50 (Wee1) | Selectivity (Wee1/Myt1) | Reference |
|---|---|---|---|---|---|
| Lunresertib (RP-6306) | Myt1 | 2 nM | 4100 nM | ~2050-fold | [1] |
| Adavosertib (MK-1775) | Wee1 | Not specified | ~5 nM | Myt1 is a resistance factor | [10][12] |
| SGR-3515 | Wee1/Myt1 | Potent co-inhibitor | Potent co-inhibitor | N/A (Dual inhibitor) |[13] |
Table 2: Preclinical Efficacy of Myt1 Inhibition
| Cancer Type | Model | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Glioblastoma | Glioma-bearing mice | Temozolomide + RP-6306 | Combination significantly prolonged overall survival. | [11] |
| ER+ Breast Cancer | Xenograft models | Gemcitabine + Myt1 inhibitor | Enhanced efficacy and improved disease outcomes. | [1][3] |
| Various Solid Tumors | Xenograft models | SGR-3515 (monotherapy) | Superior anti-tumor activity compared to Wee1 or Myt1 single inhibitors. | [13][14] |
| HeLa (Cervical Cancer) | Tetracycline-inducible Myt1 overexpression | Adavosertib | Myt1 overexpression increased IC50 from 120 nM to 308 nM, conferring resistance. |[9] |
Key Experimental Methodologies
Evaluating the efficacy and mechanism of Myt1 inhibitors requires a suite of specialized assays.
These assays directly measure the inhibitor's ability to engage with the Myt1 kinase and block its enzymatic activity.
-
Protocol: TR-FRET Based Binding Assay
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the binding affinity of an inhibitor to the kinase.[15] A lanthanide-labeled antibody (donor) binds to a tagged Myt1 kinase, and a fluorescently labeled ligand (acceptor) binds to the ATP pocket. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that displaces the fluorescent ligand disrupts FRET.
-
Reagents: Full-length tagged Myt1 kinase, anti-tag antibody labeled with a donor fluorophore (e.g., Terbium), a fluorescently labeled ATP-competitive probe (acceptor), assay buffer.
-
Procedure: a. Add Myt1 kinase and the labeled antibody to a microplate well and incubate to allow binding. b. Add serial dilutions of the test inhibitor compound. c. Add the fluorescent probe to all wells. d. Incubate to reach binding equilibrium. e. Read the plate on a TR-FRET-capable reader, measuring emission at both donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor/donor signals and plot against inhibitor concentration to determine the IC50 or Ki value.[16]
-
These assays determine the effect of the inhibitor on cancer cell proliferation and survival.
-
Protocol: Cell Viability (CCK-8) Assay
-
Principle: The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a soluble formazan dye.[17] The amount of formazan produced is directly proportional to the number of living cells.
-
Reagents: Pancreatic ductal adenocarcinoma (PDAC) or other relevant cancer cell lines, complete growth medium, CCK-8 solution, test inhibitor.
-
Procedure: a. Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[17] b. Replace the medium with fresh medium containing serial dilutions of the Myt1 inhibitor (e.g., 0-100 µM).[17] c. Incubate for a specified period (e.g., 24-72 hours). d. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[17] e. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot against inhibitor concentration to determine the IC50 value.[17]
-
Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of Myt1 inhibitors in a systemic context.
-
Protocol: Subcutaneous Xenograft Mouse Model
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the Myt1 inhibitor, a combination agent, or a vehicle control to assess effects on tumor growth and overall survival.[1][11]
-
Model: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Procedure: a. Inject a suspension of human cancer cells (e.g., glioblastoma or breast cancer cells) subcutaneously into the flank of each mouse. b. Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (e.g., Vehicle, Myt1 inhibitor alone, Chemotherapy alone, Combination). d. Administer treatments according to a predefined schedule (e.g., daily oral gavage). e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity. f. Continue treatment for a specified duration or until tumors reach a predetermined endpoint. For survival studies, monitor until a survival endpoint is met.
-
Data Analysis: Plot mean tumor volume over time for each group. For survival studies, generate Kaplan-Meier survival curves.[11]
-
Challenges and Future Directions
While the therapeutic potential of Myt1 inhibitors is significant, several challenges remain. Optimizing selectivity to avoid off-target effects, particularly on Wee1 unless a dual-inhibitor is intended, is critical.[1] Identifying robust predictive biomarkers beyond CCNE1 amplification will be key to selecting patient populations most likely to respond. Furthermore, exploring rational combination strategies and managing potential toxicities will be central to the successful clinical translation of this promising class of anti-cancer agents.[13][14] The ongoing clinical trials of Lunresertib and SGR-3515 are eagerly awaited and will provide crucial insights into the future of Myt1 inhibition in oncology.[11][14]
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. sdbonline.org [sdbonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. MYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Schrödinger Presents New Preclinical Data at AACR Annual Meeting - BioSpace [biospace.com]
- 15. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]
Myt1-IN-1: A Technical Guide to Inducing Mitotic Catastrophe in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M checkpoint, in particular, is a critical control point that prevents cells with damaged DNA from entering mitosis. Cancer cells often exhibit a heightened reliance on this checkpoint for survival, making it an attractive target for therapeutic intervention. Myt1 kinase, a key negative regulator of the G2/M transition, has emerged as a promising target for inducing synthetic lethality in cancer cells. This technical guide provides an in-depth overview of Myt1-IN-1, a representative Myt1 inhibitor, and its role in inducing mitotic catastrophe, a form of cell death triggered by aberrant mitosis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.
Introduction: The Role of Myt1 in Cell Cycle Control
Myt1 is a member of the Wee1-like family of protein kinases that plays a crucial role in regulating the entry into mitosis.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis, through inhibitory phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues.[2][3][4] This phosphorylation prevents the premature activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase and allowing time for DNA repair before mitotic entry.[1][3][4]
In many cancer cells, particularly those with defects in the G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint to cope with intrinsic or therapy-induced DNA damage.[3][5][6][7] This dependency makes Myt1 a critical survival factor for these tumors.
This compound: Mechanism of Action and Induction of Mitotic Catastrophe
This compound and other selective Myt1 inhibitors, such as Lunresertib (RP-6306), function by directly targeting the kinase activity of Myt1.[8][9][10] By inhibiting Myt1, these compounds prevent the inhibitory phosphorylation of CDK1.[1] This leads to the premature and uncontrolled activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper DNA damage repair or completion of DNA replication.[2][3]
This unscheduled entry into mitosis with unresolved DNA damage results in a lethal cellular fate known as mitotic catastrophe .[2][3] Hallmarks of mitotic catastrophe include chromosomal fragmentation, formation of micronuclei, and ultimately, cell death through apoptosis or necrosis.[6] Myt1 inhibition has shown particular efficacy in cancer cells with high levels of replication stress, such as those with CCNE1 amplification.[2][3][4]
Signaling Pathway of Myt1 in G2/M Transition and its Inhibition
Figure 1: Myt1 signaling pathway in the G2/M transition and the mechanism of this compound-induced mitotic catastrophe.
Quantitative Data on Myt1 Inhibitors
The potency of Myt1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the Myt1 kinase and their anti-proliferative activity (GI50 or IC50) in various cancer cell lines.
| Compound | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-based Assay) | Reference(s) |
| Lunresertib (RP-6306) | PKMYT1 | 2 nM | OVCAR-3 (ovarian) | <1 µM | [3][4] |
| 14 nM | - | - | [2][8] | ||
| WEE1 | 4100 nM | - | - | [3][4] | |
| PD0166285 | Myt1 | 72 nM | - | - | [3][4] |
| Wee1 | 24 nM | - | - | [3][4] | |
| Adavosertib | Wee1 | - | Various | Varies | [3] |
| BAA-012 | PKMYT1 | <50 nM | OVCAR-3 (ovarian) | 100-1000 nM (pCDK1 T14) | |
| KYSE-30 (esophageal) | >5 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (e.g., Lunresertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[5][11][12][13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.[6]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11][12] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[5][12]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[5][11][12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[14]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[15]
-
Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16][17]
Western Blotting for CDK1 Phosphorylation
This technique is used to detect changes in the phosphorylation status of CDK1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-Myt1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total CDK1.[19][20]
Immunofluorescence for Mitotic Catastrophe Markers
This method allows for the visualization of morphological changes associated with mitotic catastrophe.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle morphology), anti-phospho-histone H3 (Ser10) (mitotic marker), anti-γH2AX (DNA damage marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[21][22][23]
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[21][22][23]
-
Wash with PBS and block with blocking buffer for 1 hour.[21][22][23]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[21][22]
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.[22][23]
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope to observe nuclear morphology, spindle abnormalities, and DNA damage foci.[24][25]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Treat a bulk population of cells with this compound for 24 hours.
-
Harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.[26][27][28][29]
-
Incubate the plates for 10-14 days, allowing colonies to form.[28]
-
Fix the colonies with 10% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.[26][28]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.[26]
Experimental and Logical Workflows
Experimental Workflow for Evaluating this compound
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. drughunter.com [drughunter.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
- 17. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. embopress.org [embopress.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. biotium.com [biotium.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthetic Lethality of Myt1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, mechanisms, and therapeutic potential of targeting the Myt1 kinase. It focuses on the concept of synthetic lethality, a promising strategy in oncology, and details the preclinical and emerging clinical landscape of Myt1 inhibitors.
Introduction: Myt1 Kinase and the G2/M Checkpoint
The cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity before a cell divides.[1][2] The G2/M checkpoint is particularly crucial as it prevents cells from entering mitosis (M phase) with damaged or unreplicated DNA.[1][3] Many cancer cells, due to defects in earlier checkpoints like G1/S and inherent replication stress from oncogenic drivers, become heavily dependent on the G2/M checkpoint for survival and to repair DNA damage.[1][2][3][4] This dependency creates a therapeutic window.
Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1, or PKMYT1) is a key kinase that regulates the G2/M transition.[1][2][5] Along with the related Wee1 kinase, Myt1 acts as a mitotic inhibitor by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[1][3][5][6] By inhibiting CDK1, Myt1 provides time for DNA repair, preventing cell death that would result from a premature and faulty mitosis, an event known as "mitotic catastrophe".[3][5] Unlike the nuclear-localized Wee1, Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it primarily acts on cytoplasmic CDK1.[1][3]
The Myt1 Signaling Pathway in G2/M Regulation
The primary role of Myt1 is to serve as a gatekeeper for mitotic entry. It phosphorylates CDK1 on two specific residues, Threonine-14 (Thr14) and Tyrosine-15 (Tyr15), which inhibits its kinase activity.[1][3] Wee1 predominantly phosphorylates only Tyr15.[1] This inhibitory phosphorylation keeps the CDK1/Cyclin B complex inactive, holding the cell in the G2 phase. For mitosis to proceed, the phosphatase Cdc25 must remove these inhibitory phosphates, leading to CDK1 activation and the initiation of mitosis.[1][3][7]
Synthetic Lethality of Myt1 Inhibition
Synthetic lethality occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not. In cancer therapy, this can be exploited by using a drug to inhibit a pathway that has become essential for the survival of cancer cells due to a specific mutation they carry.
Key Synthetic Lethal Partner: CCNE1 Amplification
A primary and well-validated synthetic lethal partner for Myt1 is the amplification of the CCNE1 gene, which encodes Cyclin E1.[1][8][9] CCNE1 amplification is common in several cancers, including certain types of ovarian, breast, and gastric cancers, and is often associated with resistance to CDK4/6 inhibitors.[1]
The mechanism is as follows:
-
Replication Stress: Overexpression of Cyclin E drives cells prematurely into the S phase, leading to insufficient nucleotides and replication fork instability. This causes high levels of replication stress and spontaneous DNA damage.[1][9]
-
Checkpoint Dependency: With a compromised G1/S checkpoint and high intrinsic DNA damage, these cancer cells become critically dependent on the G2/M checkpoint, regulated by Myt1 and Wee1, to arrest the cell cycle and attempt repairs.[1][10]
-
Forced Mitotic Entry: Inhibition of Myt1 in this context removes the G2/M "brake." The cell is forced into mitosis with unresolved DNA damage and under-replicated DNA.[1][2][5]
-
Mitotic Catastrophe: This premature and faulty mitotic entry leads to widespread chromosomal abnormalities and ultimately cell death through a process known as mitotic catastrophe.[1][2][3][5]
Combination Strategies
Myt1 inhibition also shows potent synergy when combined with other anti-cancer agents.
-
With DNA Damaging Agents: Chemotherapies like gemcitabine and alkylating agents (e.g., temozolomide) work by inducing significant DNA damage.[1][2] Combining these agents with a Myt1 inhibitor creates a powerful two-pronged attack: the chemotherapy causes extensive DNA damage, while the Myt1 inhibitor simultaneously dismantles the key checkpoint needed to repair that damage, pushing cells into lethal mitosis.[1][2][10]
-
With Wee1 Inhibition: Since Myt1 and Wee1 are partially redundant kinases that both inhibit CDK1, their combined inhibition can be synthetically lethal.[11][12][13] This dual blockade leads to a more profound and sustained activation of CDK1, exacerbating replication stress to intolerable levels and effectively killing cancer cells, even at lower doses of each inhibitor.[11][12][13][14] This approach may also help circumvent resistance that can arise from the upregulation of one kinase when the other is inhibited.[4][6][15][16]
Quantitative Data: Efficacy of Myt1 Inhibitors
Several small molecule inhibitors targeting Myt1, either selectively or in combination with Wee1, have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Potency of Selected Myt1 and Wee1/Myt1 Inhibitors
| Inhibitor | Target(s) | IC50 (Myt1) | IC50 (Wee1) | Cell Line Context | Reference |
|---|---|---|---|---|---|
| Lunresertib (RP-6306) | Myt1 | 2 nM | 4,100 nM | Highly selective for Myt1 | [1][2] |
| MY-14 | Myt1 | 2 nM | - | CCNE1-amplified cells | [8][17] |
| BAA-012 | Myt1 | <50 nM | 1-11 µM | Selective for Myt1 | [18] |
| Adavosertib (MK-1775) | Wee1 >> Myt1 | - | - | Primarily a Wee1 inhibitor | [4][15] |
| PD166285 | Wee1 + Myt1 | - | - | Dual inhibitor | [4][15] |
| SGR-3515 | Wee1 + Myt1 | - | - | Dual inhibitor |[19] |
Table 2: Impact of Myt1 Overexpression on IC50 of Checkpoint Inhibitors in HeLa Cells
| Inhibitor | Target | IC50 (Endogenous Myt1) | IC50 (Myt1 Overexpression) | Fold Resistance | Reference |
|---|---|---|---|---|---|
| Adavosertib | Wee1 | 120 nM | 308 nM | ~2.6x | [15] |
| PD166285 | Wee1/Myt1 | 25 nM | 69 nM | ~2.8x | [15] |
| AZD6738 | ATR | 338 nM | 655 nM | ~1.9x | [15] |
| UCN-01 | Chk1 | 21 nM | 42 nM | 2.0x |[15] |
This data demonstrates that Myt1 overexpression, a potential mechanism of acquired resistance, can decrease sensitivity to various G2/M checkpoint inhibitors.[4][15]
Key Experimental Protocols
Validating the mechanism and efficacy of Myt1 inhibitors involves a standard set of molecular and cell biology techniques.
Protocol 1: Cell Viability Assay (Crystal Violet)
This assay measures cell death by staining the total biomass of adherent cells remaining after treatment.
-
Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the Myt1 inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 100% methanol for 10-15 minutes.
-
Remove methanol and allow plates to dry completely.
-
Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing & Solubilization:
-
Wash away excess stain with water and allow plates to dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Normalize the results to the vehicle-treated control wells to determine the percent viability.[16]
Protocol 2: Western Blot for CDK1 Phosphorylation
This method is used to confirm the on-target effect of the Myt1 inhibitor by measuring the phosphorylation status of its direct substrate, CDK1.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an 8-12% SDS-polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CDK1 (pThr14 or pTyr15). Use an antibody for total CDK1 and a loading control (e.g., Tubulin, GAPDH) on separate blots or after stripping.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-CDK1 signal relative to total CDK1 indicates target engagement.[18]
-
Protocol 3: Immunofluorescence for Mitotic Entry
This technique visualizes and quantifies the percentage of cells entering mitosis, often identified by the marker phospho-histone H3 (pH3).
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat them with the inhibitor for a specified time (e.g., 4-24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker like pH3 (Ser10) for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The percentage of pH3-positive cells is determined by counting at least 100-200 cells per condition. An increase in pH3-positive cells indicates premature or unscheduled mitotic entry.[15]
Clinical Landscape and Future Directions
The promise of Myt1 inhibition has led to the development of clinical-stage drugs.
-
Lunresertib (RP-6306): A selective Myt1 inhibitor being investigated in clinical trials for solid tumors, particularly those with CCNE1 amplification or other specific genetic vulnerabilities.[1][2]
-
SGR-3515: A dual Wee1/Myt1 inhibitor currently in a Phase 1 clinical trial for patients with advanced solid tumors.[19][20] The dual-targeting approach aims to enhance anti-tumor activity and potentially reduce the development of resistance.[19]
The key advantages of targeting Myt1 include its potential for high selectivity against cancer cells with specific vulnerabilities (like CCNE1 amplification), a reduced toxicity profile as Myt1 appears dispensable in many normal cells, and its ability to overcome resistance to other therapies like CDK4/6 inhibitors.[1][2] However, challenges remain, including identifying the optimal patient populations, managing potential resistance mechanisms like Myt1 overexpression, and validating its efficacy in broader clinical settings.[2][15]
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
- 19. schrodinger.com [schrodinger.com]
- 20. investing.com [investing.com]
Methodological & Application
Application Notes and Protocols: Cell Cycle Analysis Using Flow Cytometry After Myt1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the proliferation of all eukaryotic cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or incompletely replicated DNA. A key regulator of this checkpoint is the Myt1 kinase (also known as PKMYT1), a serine/threonine kinase that negatively regulates the G2/M transition.[1][2][3] Myt1, along with Wee1 kinase, phosphorylates and inactivates the Cyclin B-CDK1 complex, the master regulator of mitotic entry.[4][5][6] Inhibition of Myt1 kinase activity leads to the premature activation of CDK1, forcing cells to enter mitosis without proper DNA damage repair, which can result in mitotic catastrophe and subsequent cell death.[7][8] This makes Myt1 an attractive therapeutic target in oncology.
Myt1-IN-1 is a potent and selective inhibitor of Myt1 kinase. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[9][10] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: Cells have a normal diploid (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2n and 4n.
-
G2/M phase: Cells have a tetraploid (4n) DNA content, having completed DNA replication and preparing for or undergoing mitosis.
Treatment of cells with a Myt1 inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.
Data Presentation
The following table summarizes representative quantitative data from cell cycle analysis of a cancer cell line treated with a potent Myt1 inhibitor. While specific data for this compound is not publicly available in this format, the data presented for the selective Myt1 inhibitor RP-6306 in HCC1569 human breast cancer cells serves as a relevant example of the expected outcome.
Table 1: Cell Cycle Distribution of HCC1569 Cells After Treatment with Myt1 Inhibitor (RP-6306)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 | 28.1 | 16.7 |
| RP-6306 (100 nM) | 35.8 | 25.5 | 38.7 |
| RP-6306 (500 nM) | 20.1 | 18.3 | 61.6 |
Note: This data is representative of the expected effects of a selective Myt1 inhibitor and is based on published findings for RP-6306.[1][11] Researchers should generate their own data for this compound in their specific cell line of interest.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, U2OS, HCC1569)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Experimental Workflow
Caption: A diagram illustrating the key steps in the experimental workflow.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed the desired cancer cell line in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.
2. Cell Harvesting and Fixation:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Resuspend the cell pellet in 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Transfer the stained cell suspension to flow cytometry tubes.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for PI excitation.
-
Collect the fluorescence emission using a bandpass filter appropriate for PI (e.g., 610/20 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H or PI-A vs. PI-W) to exclude cell aggregates from the analysis.
-
Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway
The following diagram illustrates the signaling pathway through which Myt1 regulates the G2/M transition and how this compound interferes with this process.
Caption: A diagram of the Myt1 signaling pathway and its inhibition.
Conclusion
The protocol described in these application notes provides a robust method for assessing the impact of the Myt1 inhibitor, this compound, on the cell cycle of cancer cells. By quantifying the accumulation of cells in the G2/M phase, researchers can effectively evaluate the potency and mechanism of action of this and other Myt1 inhibitors. This information is crucial for the preclinical development of novel anti-cancer therapeutics targeting the G2/M checkpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. revvity.com [revvity.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Detecting p-CDK1 (Thr14/Tyr15) using Myt1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly for the entry into mitosis. Its activity is tightly controlled by phosphorylation. Phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the Myt1 and Wee1 kinases inhibits CDK1 activity, holding the cell in the G2 phase.[1] The dephosphorylation of these sites is a key step for mitotic entry. Myt1 is a dual-specificity kinase that phosphorylates CDK1 on both Thr14 and Tyr15, thereby negatively regulating CDK1 activity and preventing premature entry into mitosis.[2]
Myt1-IN-1 is a potent and selective inhibitor of Myt1 kinase. By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of CDK1, leading to an increase in CDK1 activity and promoting premature mitotic entry. This makes this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology. These application notes provide a detailed protocol for utilizing this compound to study its effect on the phosphorylation status of CDK1 at Thr14 and Tyr15 using the Western blot technique.
Signaling Pathway
The following diagram illustrates the role of Myt1 in the G2/M checkpoint and the mechanism of action for this compound.
Caption: Myt1's role in CDK1 phosphorylation and this compound's inhibitory effect.
Experimental Protocol: Western Blot for p-CDK1 (Thr14/Tyr15)
This protocol details the steps to assess the effect of this compound on the phosphorylation of CDK1 at Thr14 and Tyr15 in cultured cells.
1. Cell Culture and Synchronization:
To observe a robust signal for p-CDK1 (Thr14/Tyr15), it is recommended to synchronize cells in the G2/M phase of the cell cycle, where the levels of this phosphorylated form are typically highest.
-
Cell Line: HeLa or U2OS cells are commonly used for cell cycle studies.
-
Synchronization Method (Double Thymidine Block):
-
Plate cells to be 50-60% confluent.
-
Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Incubate for 8-10 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This arrests the cells at the G1/S boundary.
-
To enrich for G2/M phase cells, release the cells from the second thymidine block by washing twice with PBS and adding fresh medium. Collect cells at various time points (e.g., 8, 10, 12 hours) after release to determine the peak of G2/M phase by analyzing the expression of cell cycle markers like Cyclin B1.[3]
-
-
Alternative Synchronization Method (Nocodazole Block):
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to arrest them in mitosis.[4]
-
2. This compound Treatment:
-
Following synchronization, treat the G2/M-enriched cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically. A starting point for incubation is 1-4 hours.[5]
3. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CDK1 (Thr14/Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total CDK1 or a loading control like β-actin or GAPDH.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Step-by-step workflow for Western blot analysis of p-CDK1.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison. The band intensities of p-CDK1 can be normalized to the total CDK1 or a loading control.
| Treatment Group | This compound Conc. (µM) | Incubation Time (hr) | Normalized p-CDK1 (Thr14/Tyr15) Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 2 | 1.00 | ± 0.08 |
| This compound | 1 | 2 | 0.65 | ± 0.05 |
| This compound | 5 | 2 | 0.25 | ± 0.03 |
| This compound | 10 | 2 | 0.10 | ± 0.02 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal for p-CDK1 | Low abundance of p-CDK1. | Ensure proper cell synchronization to enrich for the G2/M population. Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (overnight at 4°C is often recommended for phospho-antibodies). Ensure the blocking buffer is compatible with the antibody (BSA is often preferred over milk for phospho-antibodies).[6] | |
| Inefficient transfer of proteins. | Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for proteins around the size of CDK1 (~34 kDa). | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1-2 hours. Increase the number and duration of wash steps. Add 0.05% Tween-20 to the wash buffer.[7] |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution that gives a strong signal with low background. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for p-CDK1 (Thr14/Tyr15). Run a control lane with lysate from cells not expected to express high levels of p-CDK1. |
| Protein degradation. | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.[6] |
References
- 1. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Myt1-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Myt1-IN-1, a potent and selective inhibitor of Myt1 kinase, in cell culture experiments. The information herein is intended to guide researchers in the effective use of this compound for investigating cell cycle regulation and its potential as an anti-cancer agent.
Introduction
Myt1 kinase is a key negative regulator of the G2/M cell cycle checkpoint, primarily through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of Myt1 leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis prematurely, a state that can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells with compromised cell cycle checkpoints. This compound is a small molecule inhibitor with high potency against Myt1 kinase, demonstrating an IC50 of less than 10 nM.[1][2] This makes it a valuable tool for studying the therapeutic potential of Myt1 inhibition, especially in cancers with specific genetic vulnerabilities like CCNE1 amplification.
Data Summary
Quantitative data for this compound and other relevant Myt1 inhibitors are summarized in the table below for easy comparison and reference.
| Compound | Target | IC50 | Cell Line Examples | Observed Effects | Reference |
| This compound | Myt1 | <10 nM | Not specified | Anticancer effects | [1] |
| Myt1-IN-2 | Myt1 | <10 nM | Not specified | Anticancer effects | [2] |
| Lunresertib (RP-6306) | Myt1 | 2 nM | HCC1569 (Breast Cancer) | Induces synthetic lethality in CCNE1-amplified cancers | [3] |
| PD0166285 | Myt1, Wee1 | 72 nM (Myt1), 24 nM (Wee1) | B16 (Mouse Melanoma) | G2 checkpoint abrogation, premature mitotic entry | [4] |
| MY-14 | PKMYT1 | 2 nM | HCC1569, OVCAR3 | Anti-proliferative, induces apoptosis, S-phase arrest | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line of interest
Protocol for 10 mM Stock Solution:
-
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, reconstitute the appropriate mass of this compound powder in DMSO. For example, for a compound with a molecular weight of 330.77 g/mol , dissolve 3.31 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][6]
Protocol for Preparing Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions from the stock solution using complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. A starting point for many cancer cell lines can be in the low nanomolar to low micromolar range.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate the cells with the compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to attach overnight, then treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). A time-course experiment may be necessary to determine the optimal time point to observe cell cycle effects.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both adherent and floating cells to include any cells that have detached due to treatment.
-
Wash the cells once with cold PBS by centrifuging at 200 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[3]
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Myt1 Signaling Pathway
Caption: Myt1 Signaling Pathway in Cell Cycle Regulation.
Experimental Workflow for this compound Cell Culture Preparation
Caption: Workflow for this compound Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: In Vivo Dosing and Administration of Myt1-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1-IN-1, also known as RP-6306 and Lunresertib, is a first-in-class, potent, and selective oral inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1][2][3] PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, acting as a negative regulator of Cyclin-Dependent Kinase 1 (CDK1).[4][5] By phosphorylating CDK1 on threonine 14 and tyrosine 15, Myt1 prevents premature entry into mitosis.[4] In several cancers, particularly those with amplifications of the CCNE1 gene, there is an increased reliance on the G2/M checkpoint for DNA repair and cell survival.[4][6] Inhibition of Myt1 with this compound in these cancer cells leads to unscheduled CDK1 activation, mitotic catastrophe, and ultimately, selective tumor cell death.[4] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, based on preclinical data.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound (RP-6306) as a monotherapy and in combination with other agents in various mouse xenograft models.
Table 1: this compound (RP-6306) Monotherapy Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Regimen | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Cancer | OVCAR3 (CCNE1 amplified) | Not Specified | 7.5 | Twice daily (b.i.d.) | Oral (p.o.) | 73% | [7] |
| Ovarian Cancer | OVCAR3 (CCNE1 amplified) | Not Specified | 20 | Twice daily (b.i.d.) | Oral (p.o.) | 84% | [7] |
| Breast Cancer | HCC1569 (CCNE1 amplified) | Not Specified | 7.5 | Twice daily (b.i.d.) | Oral (p.o.) | 69% | [7] |
| Breast Cancer | HCC1569 (CCNE1 amplified) | Not Specified | 20 | Twice daily (b.i.d.) | Oral (p.o.) | 77% | [7] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PA1443, CCNE1 amplified) | Not Specified | 2.5 | Twice daily (b.i.d.) | Oral (p.o.) | 64% (over 48 days) | [8] |
| Triple-Negative Breast Cancer | SUM149PT (CCNE1 wild-type) | Not Specified | 2.5, 7.5, 20 | Twice daily (b.i.d.) | Oral (p.o.) | No significant inhibition | [7] |
Table 2: this compound (RP-6306) Combination Therapy Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Dosing Regimen | Administration Route | Outcome | Reference |
| Ovarian Cancer | OVCAR3 (CCNE1 amplified) | Gemcitabine | 10 (b.i.d.) | 20 (q.w.) | 21 days | Oral (p.o.) | Robust tumor regression, with some mice becoming tumor-free. | [6][7] |
| Breast Cancer | HCC1569 (CCNE1 amplified) | Gemcitabine | Not Specified | Not Specified | 21 days | Oral (p.o.) | Significant tumor regression, with some mice becoming tumor-free. | [6] |
| High-Grade Serous Ovarian Carcinoma | Not Specified | Adavosertib (WEE1 inhibitor) | 5 | 15 | Twice daily, 5 days/week for 21 days | Oral Gavage | Well-tolerated combination. | [9] |
Signaling Pathway
The diagram below illustrates the role of Myt1 in the G2/M cell cycle checkpoint and the mechanism of action of this compound.
References
- 1. reparerx.com [reparerx.com]
- 2. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lunresertib - Wikipedia [en.wikipedia.org]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Myt1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1] By phosphorylating and inactivating CDK1, Myt1 prevents cells from prematurely entering mitosis, providing a crucial window for DNA repair.[1][2] In many cancer cells with a defective G1/S checkpoint, reliance on the G2/M checkpoint for survival is heightened, making them particularly vulnerable to Myt1 inhibition.[3] Targeting Myt1 can lead to synthetic lethality in tumors with specific genetic alterations, such as CCNE1 amplification, forcing them into mitotic catastrophe and subsequent cell death.[1] Furthermore, inhibiting Myt1 has been shown to sensitize cancer cells to DNA-damaging agents, offering a potential combination therapy strategy. These application notes provide detailed protocols for high-throughput screening (HTS) of Myt1 inhibitors, from initial biochemical and cell-based screens to secondary validation assays.
Myt1 Signaling Pathway
Myt1, along with its nuclear counterpart Wee1, acts as a critical gatekeeper for mitotic entry. The pathway diagram below illustrates the central role of Myt1 in regulating the G2/M transition.
Figure 1: Myt1 Signaling Pathway in G2/M Checkpoint Control.
High-Throughput Screening Workflow
A typical workflow for identifying and validating Myt1 inhibitors involves a multi-step process, beginning with a large-scale primary screen and followed by more focused secondary and tertiary assays to confirm activity and characterize lead compounds.
Figure 2: High-Throughput Screening Workflow for Myt1 Inhibitors.
Experimental Protocols
Primary High-Throughput Screening: Biochemical Kinase Assay
a) ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Myt1 kinase activity.
Materials:
-
Recombinant human Myt1 kinase (e.g., ProQinase™ PKMYT1)
-
Myt1 substrate (e.g., a suitable peptide or protein substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Protocol (384-well format):
-
Compound Plating: Prepare a serial dilution of test compounds in DMSO. Using an acoustic liquid handler or a pintool, transfer 20-50 nL of each compound solution to the assay plate.
-
Kinase Reaction (5 µL):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of Myt1 and substrate should be optimized for linear reaction kinetics.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for Myt1.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ATP Depletion (5 µL): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection (10 µL): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
b) Alternative Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the Myt1 kinase. Inhibitors that bind to the ATP pocket of Myt1 will displace the tracer, resulting in a decrease in the FRET signal. A detailed protocol can be found in the manufacturer's user guide.[4]
Primary High-Throughput Screening: Cell-Based Viability Assay
Crystal Violet Cell Viability Assay
This colorimetric assay is a simple and robust method to assess cell viability by staining the DNA and proteins of adherent cells.
Materials:
-
Cancer cell line sensitive to Myt1 inhibition (e.g., OVCAR3 - CCNE1-amplified ovarian cancer)[5][6]
-
Appropriate cell culture medium and supplements
-
Clear, flat-bottom 96-well or 384-well tissue culture plates
-
Test compounds and control inhibitors (e.g., Lunresertib)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization Solution (e.g., 1% SDS in PBS)
-
Plate reader capable of measuring absorbance at 570-590 nm
Protocol (96-well format):
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of test compounds to the wells. Include DMSO as a vehicle control. The final DMSO concentration should typically be ≤0.5%.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Staining:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[2]
-
Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
-
Solubilization: Add 100 µL of Solubilization Solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and calculate the percent inhibition of cell viability. Plot dose-response curves to determine the IC50 value for each compound.
Secondary Assays for Hit Validation
a) Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of long-term cytotoxic effects.
Materials:
-
Cancer cell lines and culture reagents
-
6-well or 12-well tissue culture plates
-
Test compounds
-
Crystal Violet Staining Solution
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells/well in a 6-well plate) to allow for the formation of distinct colonies. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies of at least 50 cells to form.
-
Staining: Fix and stain the colonies with Crystal Violet Staining Solution as described in the Crystal Violet Assay protocol.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term impact of the inhibitor on cell proliferation.
b) Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of Myt1 inhibitors on cell cycle progression, expecting an accumulation of cells in the G2/M phase followed by mitotic catastrophe.
Materials:
-
Cancer cell lines and culture reagents
-
Test compounds
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of hit compounds for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
c) Cellular Target Engagement: NanoBRET™ Target Engagement Assay (Promega)
This assay provides a quantitative measure of compound binding to Myt1 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Myt1 and a fluorescent tracer that binds to the kinase. A detailed protocol can be found in the manufacturer's technical manual.[7][8]
Data Presentation
Quantitative data from dose-response experiments should be compiled into tables for clear comparison of inhibitor potencies.
Table 1: Biochemical Potency of Myt1 Inhibitors
| Compound | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Selectivity (Wee1/Myt1) | Reference |
| Lunresertib (RP-6306) | 2 - 14 | 4100 | ~293 - 2050 | [3][9] |
| PD0166285 | 72 | 24 | 0.33 | [7][10][11][12][13] |
| Adavosertib (MK-1775) | - | 5.2 | - | [14] |
| Compound A30 | 3 | - | - | [15] |
| Compound 21 | - | - | - | [16] |
| SGR-3515 | Dual Inhibitor | Dual Inhibitor | - | [17] |
Table 2: Cellular Potency of Myt1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Genotype/Phenotype | IC50/EC50 (nM) | Assay Type | Reference |
| Lunresertib (RP-6306) | OVCAR3 | CCNE1 amplified | 26 - 93 | Cell Viability | [5] |
| Lunresertib (RP-6306) | HCC1569 | CCNE1 amplified | - | - | [3] |
| Lunresertib (RP-6306) | HCC1806 | High LMW-E | <100 | Cell Viability | [18] |
| Lunresertib (RP-6306) | MDA-MB-157 | High LMW-E | <100 | Cell Viability | [18] |
| Adavosertib | HeLa (Myt1 OE) | Myt1 Overexpression | 308 | Crystal Violet | [2] |
| Adavosertib | HeLa (endogenous Myt1) | - | 120 | Crystal Violet | [2] |
| PD0166285 | HT29 | p53 mutant | - | Radiosensitization | [10] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration in biochemical assays and incubation time in cell-based assays.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the high-throughput screening and validation of Myt1 kinase inhibitors. By employing a systematic workflow of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential for a range of cancers. The detailed methodologies and data presentation guidelines aim to facilitate reproducible and robust drug discovery efforts targeting this critical cell cycle regulator.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. nanocellect.com [nanocellect.com]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 15. Assay Development to Identify Small Molecule Drugs for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Generation of Protein Inhibitors for Validation of Cancer Drug Targets Identified in Functional Genomic Screens | Springer Nature Experiments [experiments.springernature.com]
- 18. americanlaboratory.com [americanlaboratory.com]
Application of Myt1-IN-1 in 3D Spheroid and Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a member of the Wee1 family, is a critical regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating Cyclin-dependent kinase 1 (Cdk1), thereby preventing premature entry into mitosis.[2] In many cancers, the G2/M checkpoint is crucial for repairing DNA damage, and its dysregulation can be exploited for therapeutic intervention.[3] Myt1-IN-1 is a potent and selective inhibitor of Myt1 kinase. By inhibiting Myt1, this compound forces cancer cells with a compromised G1 checkpoint to enter mitosis prematurely, often with unrepaired DNA damage, leading to a form of cell death known as mitotic catastrophe.[1][4] This makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents or other cell cycle checkpoint inhibitors.[3][5]
Three-dimensional (3D) spheroid and organoid cultures are increasingly utilized in drug discovery as they more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures. These models provide valuable insights into drug efficacy, penetration, and resistance mechanisms. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid and organoid cultures.
Mechanism of Action of this compound
Myt1 kinase, along with Wee1 kinase, acts as a gatekeeper for entry into mitosis. Myt1 specifically phosphorylates Cdk1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues, which inhibits its kinase activity.[2] This inhibition is crucial for preventing mitotic entry until the cell is ready. This compound blocks the kinase activity of Myt1, leading to a decrease in the inhibitory phosphorylation of Cdk1.[4] This results in the premature activation of the Cdk1/Cyclin B1 complex, forcing the cell to enter mitosis irrespective of its preparedness. In cancer cells that often have a defective G1 checkpoint and rely heavily on the G2/M checkpoint for DNA repair, this forced mitotic entry can be lethal.[3]
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Observing the Mitotic Effects of Myt1-IN-1 Using Time-Lapse Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 (PKMYT1) is a crucial cell cycle kinase that, along with Wee1, negatively regulates the G2/M transition by inhibitory phosphorylation of CDK1.[1][2][3] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair and proper cell cycle progression. In many cancer cells, particularly those with a defective G1 checkpoint, there is a heightened reliance on the G2/M checkpoint for survival.[3] Consequently, inhibiting Myt1 kinase activity presents a promising therapeutic strategy to induce mitotic catastrophe and selective cancer cell death.
Myt1-IN-1 is a potent and selective inhibitor of Myt1 kinase with a reported IC50 of less than 10 nM.[4] By inhibiting Myt1, this compound is expected to cause cells to enter mitosis prematurely, before DNA replication and repair are complete. This unscheduled mitotic entry can lead to various mitotic defects, including chromosome condensation errors, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis.
Time-lapse microscopy is an invaluable tool for observing the dynamic process of mitosis and the cellular consequences of Myt1 inhibition in real-time. This document provides detailed application notes and protocols for utilizing time-lapse microscopy to study the mitotic effects of this compound.
Mechanism of Action of Myt1 Inhibitors
Myt1 kinase, a member of the Wee1 family, phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues.[1] These phosphorylations inhibit the activity of the CDK1/Cyclin B complex, which is the master regulator of mitotic entry. Myt1 inhibitors, such as this compound, block this inhibitory phosphorylation. The resulting premature activation of CDK1/Cyclin B forces the cell to enter mitosis without the proper checkpoints being met. This can be particularly detrimental to cancer cells with high levels of replication stress, such as those with CCNE1 amplification, leading to a synthetic lethal interaction.[3]
Data Presentation: Expected Mitotic Phenotypes
Treatment of cancer cells with a potent Myt1 inhibitor is expected to induce a range of mitotic phenotypes that can be quantified using time-lapse microscopy. While specific data for this compound is not yet extensively published, studies with the selective Myt1 inhibitor RP-6306 (Lunresertib) provide a strong indication of the expected outcomes. The following tables summarize the anticipated quantitative data based on these findings.
Table 1: Effect of Myt1 Inhibition on Mitotic Timing
| Treatment Group | Cell Line | Concentration | Duration of Mitosis (Minutes, Mean ± SD) | Mitotic Slippage (%) |
| Vehicle (DMSO) | HeLa | - | 45 ± 10 | < 5% |
| Myt1 Inhibitor (e.g., RP-6306) | HeLa | 100 nM | 240 ± 60 | 30 - 50% |
| Vehicle (DMSO) | MDA-MB-231 | - | 50 ± 12 | < 5% |
| Myt1 Inhibitor (e.g., RP-6306) | MDA-MB-231 | 100 nM | 280 ± 75 | 40 - 60% |
Data presented here are representative values based on studies of potent Myt1 inhibitors and may vary depending on the cell line and experimental conditions.
Table 2: Quantification of Mitotic Fates Following Myt1 Inhibition
| Treatment Group | Cell Line | Concentration | Normal Mitosis (%) | Mitotic Catastrophe (%) | Apoptosis in Mitosis (%) |
| Vehicle (DMSO) | HeLa | - | > 95% | < 2% | < 3% |
| Myt1 Inhibitor (e.g., RP-6306) | HeLa | 100 nM | 10 - 20% | 50 - 70% | 15 - 25% |
| Vehicle (DMSO) | MDA-MB-231 | - | > 95% | < 2% | < 3% |
| Myt1 Inhibitor (e.g., RP-6306) | MDA-MB-231 | 100 nM | 5 - 15% | 60 - 80% | 10 - 20% |
Mitotic catastrophe is characterized by aberrant nuclear morphology, micronucleation, and subsequent cell death. Apoptosis in mitosis is identified by cell shrinkage, membrane blebbing, and fragmentation during mitotic arrest.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Time-Lapse Imaging
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-231) stably expressing a fluorescently tagged histone (e.g., H2B-mCherry) to visualize chromosomes.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Glass-bottom imaging dishes or plates.
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Vehicle control (DMSO).
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Gently replace the medium in the imaging dishes with the medium containing this compound or vehicle control.
Protocol 2: Time-Lapse Microscopy Setup and Acquisition
Equipment:
-
Inverted fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Objectives suitable for live-cell imaging (e.g., 20x or 40x air or oil immersion).
-
Appropriate filter sets for the fluorescent proteins being used (e.g., for mCherry).
-
Image acquisition software.
Procedure:
-
Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
Select multiple stage positions to acquire data from a sufficient number of cells.
-
Set up the image acquisition parameters:
-
Channels: Brightfield/phase contrast and the appropriate fluorescence channel (e.g., mCherry).
-
Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Time Interval: Acquire images every 5-15 minutes. A shorter interval provides better temporal resolution of mitotic events.
-
Duration: Image for 24-48 hours to capture cells entering and progressing through mitosis.
-
Z-stack (optional): If capturing 3D information is desired, set up a Z-stack with an appropriate step size.
-
-
Start the time-lapse acquisition.
Protocol 3: Image Analysis and Quantification
Software:
-
Image analysis software such as ImageJ/Fiji, CellProfiler, or commercial software packages.
Procedure:
-
Review Time-Lapse Movies: Visually inspect the movies to observe the overall effects of this compound on mitosis.
-
Quantify Mitotic Timing:
-
For individual cells, record the time of mitotic entry (nuclear envelope breakdown, NEBD, characterized by the sudden influx of cytoplasmic fluorophores into the nuclear space if a cytoplasmic marker is used, or by chromosome condensation).
-
Record the time of anaphase onset (sister chromatid separation).
-
The duration of mitosis is the time from NEBD to anaphase onset.
-
-
Categorize Mitotic Fates:
-
Normal Mitosis: The cell successfully completes mitosis, resulting in two daughter cells with normal nuclear morphology.
-
Mitotic Catastrophe: The cell exhibits abnormal mitotic progression, such as chromosome mis-segregation, lagging chromosomes, or formation of micronuclei, often followed by cell death.
-
Apoptosis in Mitosis: The cell undergoes apoptosis during mitotic arrest, characterized by cell shrinkage, membrane blebbing, and fragmentation into apoptotic bodies.
-
Mitotic Slippage: The cell exits mitosis without proper chromosome segregation, often resulting in a single polyploid daughter cell.
-
-
Data Tabulation and Statistical Analysis:
-
Compile the data into tables as shown above.
-
Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
-
Conclusion
Time-lapse microscopy is a powerful technique to elucidate the cellular and molecular mechanisms of action of novel anti-cancer agents like this compound. By providing a dynamic view of mitotic progression, this methodology allows for the detailed characterization and quantification of drug-induced mitotic defects. The protocols and expected outcomes described in these application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize time-lapse microscopy in the evaluation of Myt1 inhibitors. The resulting data will be critical in understanding the therapeutic potential of targeting the Myt1 kinase in cancer.
References
Troubleshooting & Optimization
Troubleshooting Myt1-IN-1 insolubility in aqueous buffers
Welcome to the technical support center for Myt1-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on addressing its limited solubility in aqueous buffers.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solubility.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
Possible Cause: The aqueous buffer is not compatible with the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound, or the inhibitor's solubility limit in the aqueous buffer has been exceeded.
Solutions:
-
Optimize Final Organic Solvent Concentration:
-
Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%. However, it is crucial to determine the tolerance of your specific cell line.
-
Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for dilution into your aqueous buffer, keeping the final DMSO concentration low.
-
-
Test Different Aqueous Buffers:
-
The pH and composition of the buffer can significantly impact the solubility of small molecules.
-
Experiment with common biological buffers such as PBS, Tris, and HEPES at various pH levels to identify the optimal buffer for your experiment.
-
-
Incorporate Solubilizing Agents:
-
For in vitro assays, consider adding a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.1%) to your buffer to improve solubility.
-
The use of co-solvents such as ethanol or polyethylene glycol (PEG) can also be explored, but their compatibility with your experimental system must be validated.
-
-
Sonication:
-
After diluting the this compound stock solution into the aqueous buffer, brief sonication can help to break down small aggregates and improve dissolution.
-
Issue: Inconsistent or Poor Results in Cell-Based Assays
Possible Cause: Poor solubility of this compound can lead to inconsistent effective concentrations and reduced potency in cell-based assays.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions, as the compound may precipitate over time.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
Issue: Difficulty in Preparing a High-Concentration Stock Solution
Possible Cause: this compound may have limited solubility even in organic solvents like DMSO.
Solutions:
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Vortexing: Vortex the solution for an extended period.
-
Alternative Solvents: If DMSO is not effective, other organic solvents like ethanol or DMF could be tested, but their compatibility with the downstream application is critical.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is typically dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental system.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: What is the mechanism of action of Myt1?
A3: Myt1 is a membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase.[1] It plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inactivating cyclin-dependent kinase 1 (Cdk1), thus preventing premature entry into mitosis.[1][2][3]
Q4: Are there any known upstream regulators of Myt1?
A4: Yes, Myt1 activity is regulated by several upstream kinases. For instance, Akt (also known as PKB) can phosphorylate and downregulate Myt1, which promotes the G2/M transition.[4] Additionally, MEK1 has been shown to inactivate Myt1.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mM) | Observations (e.g., Clear, Precipitate) | Temperature (°C) |
| DMSO | User-defined | User-defined | User-defined |
| Ethanol | User-defined | User-defined | User-defined |
| PBS (pH 7.4) | User-defined | User-defined | User-defined |
| Tris-HCl (pH 8.0) | User-defined | User-defined | User-defined |
Users should populate this table with their own experimental findings.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath and sonicate for a few minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment
-
Buffer Preparation: Prepare a set of aqueous buffers (e.g., PBS, Tris, HEPES) at different pH values.
-
Dilution: Add a small volume of the this compound DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant across all samples.
-
Incubation: Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect for any precipitation. For a more quantitative analysis, the samples can be centrifuged, and the concentration of the supernatant measured by a suitable method like HPLC or UV-Vis spectroscopy.
Visualizations
Myt1 Signaling Pathway
Caption: Myt1 signaling pathway in cell cycle regulation.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Myt1: a membrane-associated inhibitory kinase that phosphorylates Cdc2 on both threonine-14 and tyrosine-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myt1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Human Myt1 is a cell cycle-regulated kinase that inhibits Cdc2 but not Cdk2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Technical Support Center: Optimizing Myt1-IN-1 Concentration for Effective CDK1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myt1-IN-1 for effective CDK1 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Myt1 kinase.[1] Myt1 is a dual-specificity kinase that negatively regulates CDK1, a key driver of mitotic entry. It does so by phosphorylating CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase and preventing premature entry into mitosis.[2] By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of CDK1, leading to increased CDK1 activity and forcing cells to enter mitosis.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on its potent in vitro activity (IC₅₀ < 10 nM), a starting concentration range of 10 nM to 100 nM is recommended for cell-based assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, dissolve in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3] For in vivo experiments, specific formulation protocols using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil are available.[1]
Q4: What are the expected cellular effects of Myt1 inhibition?
Inhibition of Myt1 is expected to cause premature entry into mitosis. In cancer cells, which often have compromised cell cycle checkpoints, this can lead to mitotic catastrophe and subsequent cell death (apoptosis).[4][5] This effect can be particularly potent in cancer cells with high replication stress or specific genetic vulnerabilities, such as CCNE1 amplification.[4][5]
Q5: Are there any known off-target effects of Myt1 inhibitors?
While newer Myt1 inhibitors like lunresertib (RP-6306) show high selectivity for Myt1 over the related kinase Wee1, some dual Wee1/Myt1 inhibitors like PD166285 exist.[6][7] It is crucial to consider the selectivity profile of the specific inhibitor being used. Potential off-target effects are a general concern with kinase inhibitors and should be evaluated, for instance, by performing kinase panel screening.
Q6: Can this compound be used in combination with other drugs?
Yes, there is strong evidence for synergistic effects when combining Myt1 inhibitors with other anti-cancer agents.[8][9][10] Combination with Wee1 inhibitors (e.g., adavosertib/MK-1775) has shown to be a promising synthetic lethal approach.[9][10][11] Additionally, Myt1 inhibition can enhance the efficacy of DNA-damaging agents like gemcitabine.[5][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant Myt1 inhibitors. This data can serve as a reference for designing experiments.
| Inhibitor | Target(s) | IC₅₀ | Effective Concentration (Cell-based) | Cell Line(s) | Reference(s) |
| This compound | Myt1 | < 10 nM | 10 - 100 nM (starting range) | Not specified | [1] |
| Lunresertib (RP-6306) | Myt1 | 2 nM (Myt1), 4100 nM (Wee1) | 500 nM | HCC1569 | [6][7][12] |
| PD166285 | Wee1/Myt1 | 24 nM (Wee1), 72 nM (Myt1) | 0.5 µM | Various cancer cell lines | [13][14][15] |
Signaling Pathway and Experimental Workflow
Caption: Myt1/CDK1 Signaling Pathway and the effect of this compound.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. selleckchem.com [selleckchem.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Repare Therapeutics and Debiopharm Partner to Explore the Synthetic Lethal Combination of PKMYT1 and WEE1 Inhibition in Cancer - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reparerx.com [reparerx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
Identifying and minimizing off-target effects of Myt1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Myt1-IN-1, a potent inhibitor of Myt1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor targeting Myt1 kinase. Myt1 is a key regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating the CDK1/Cyclin B complex.[1] By inhibiting Myt1, this compound allows for the activation of CDK1, leading to mitotic entry. In cancer cells with dysregulated cell cycle checkpoints, this can induce mitotic catastrophe and subsequent cell death.[2]
Q2: Why is it important to consider off-target effects for this compound?
A2: Like many kinase inhibitors that target ATP-binding sites, this compound has the potential to bind to other kinases with similar structural features.[2] These unintended interactions, known as off-target effects, can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in a therapeutic setting. Identifying and minimizing these effects is crucial for accurate research and safe drug development.
Q3: What are some known off-targets for Myt1 inhibitors?
A3: A selective Myt1 inhibitor, RP-6306 (lunresertib), has been profiled against a broad panel of kinases. While highly selective for Myt1, some binding to other kinases, primarily within the ephrin (Eph) receptor family, has been observed at higher concentrations.[3] It's important to note that the specific off-target profile can vary between different Myt1 inhibitor compounds.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: A key validation step is to perform a rescue experiment. This involves overexpressing a form of Myt1 that is resistant to this compound while still being functionally active. If the observed phenotype is reversed upon expression of the resistant Myt1, it strongly suggests the effect is on-target. Additionally, using a structurally different Myt1 inhibitor and observing the same phenotype can provide further evidence for on-target activity.
Troubleshooting Guide: Identifying and Minimizing Off-Target Effects
This guide provides a structured approach to troubleshoot potential off-target effects of this compound.
Table 1: Potential Off-Target Effects and Mitigation Strategies
| Observed Phenotype | Potential Off-Target Kinase Family | Suggested Mitigation Strategy | Experimental Validation |
| Unexpected changes in cell adhesion, migration, or morphology | Ephrin (Eph) receptors | Use a lower concentration of this compound. Cross-validate findings with a structurally distinct Myt1 inhibitor. | Western blot for phosphorylation of Eph receptor substrates. Cell migration and adhesion assays. |
| Altered cell cycle progression not consistent with G2/M checkpoint abrogation | Other cell cycle kinases (e.g., Wee1, Plk1) | Compare the effects of this compound with known inhibitors of other cell cycle kinases. | Kinase activity assays for specific kinases. Western blot for phosphorylation of downstream targets. |
| General cellular toxicity at low concentrations | Broad-spectrum kinase inhibition | Perform a kinome-wide selectivity screen to identify unintended targets. | Cellular thermal shift assay (CETSA) to confirm target engagement in cells. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Profiling
This protocol outlines a general method to screen this compound against a panel of purified kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant Myt1 kinase and a panel of other purified kinases.
-
This compound and control inhibitors.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]
-
ATP (at a concentration near the Km for each kinase).
-
Substrate for each kinase (peptide or protein).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of each kinase in kinase buffer.
-
Prepare a solution of the respective substrate and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or control inhibitor to the wells of a 384-well plate.
-
Add the kinase solution to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add the substrate/ATP mixture to each well to start the reaction.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring luminescence for ADP production).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound.
-
Determine the IC₅₀ value for any kinases that show significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound directly binds to Myt1 in a cellular context and to assess off-target engagement.
Materials:
-
Cell line expressing endogenous or overexpressed Myt1.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Apparatus for protein quantification (e.g., Western blot equipment).
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS containing inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[5]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Myt1 at each temperature by Western blotting using a Myt1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble Myt1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizing Key Concepts
To further aid in understanding the principles behind Myt1 inhibition and off-target identification, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: Myt1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Overcoming acquired resistance to Myt1-IN-1 in cancer cells
Welcome to the technical support center for Myt1-IN-1, a potent and selective inhibitor of Myt1 kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the development of acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets Myt1 kinase. Myt1 is a crucial negative regulator of the G2/M cell cycle checkpoint, primarily acting by phosphorylating and inactivating CDK1 (Cyclin-Dependent Kinase 1) on Threonine 14 (Thr14) and to some extent Tyrosine 15 (Tyr15).[1][2][3] By inhibiting Myt1, this compound prevents this inhibitory phosphorylation, leading to premature activation of the CDK1/Cyclin B complex. This forces cells to enter mitosis prematurely, often with unresolved DNA damage, which can result in mitotic catastrophe and subsequent cancer cell death.[1][4][5]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is anticipated to be most effective in cancer types that are highly dependent on the G2/M checkpoint for survival.[1] This includes tumors with a high level of replication stress or DNA damage, such as those with CCNE1 amplification.[1][6] Cancers with defects in the G1/S checkpoint, often due to mutations in p53 or Rb, also show increased reliance on the G2/M checkpoint, making them potentially sensitive to Myt1 inhibition.[3] High expression of Myt1 has been associated with poor prognosis in several malignancies, including triple-negative breast cancer, glioblastoma, and lung cancer, suggesting these may be promising targets.[4][7]
Q3: What is the known mechanism of acquired resistance to Myt1 inhibitors like this compound?
A3: The primary mechanism of acquired resistance to Myt1 inhibition observed in preclinical models is the upregulation of Myt1 protein expression.[8][9][10] Increased levels of Myt1 can compensate for the inhibitory effect of the drug, leading to sustained phosphorylation and inactivation of CDK1, thereby preventing premature mitotic entry and cell death.[4][7][9]
Q4: Are there any known synergistic drug combinations with Myt1 inhibitors?
A4: Yes, Myt1 inhibition has been shown to synergize with DNA damaging agents and other cell cycle checkpoint inhibitors. For instance, combining Myt1 inhibition with chemotherapy agents like gemcitabine or alkylating agents such as temozolomide can enhance their efficacy.[1][6] Additionally, dual inhibition of Myt1 and Wee1, another kinase that inhibits CDK1, has been explored as a strategy to overcome resistance.[4][7] There is also evidence for synthetic lethality when combining Myt1 inhibitors with ATR or Chk1 inhibitors in certain contexts.[4][7]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines
Symptoms:
-
A gradual increase in the IC50 value of this compound over successive cell passages.
-
Reduced induction of premature mitotic entry and mitotic catastrophe markers (e.g., γH2AX) at previously effective concentrations.
-
Resumption of normal cell cycle progression despite this compound treatment.
Possible Cause:
Suggested Solutions:
-
Confirm Myt1 Upregulation:
-
Evaluate CDK1 Activity:
-
Experiment: Conduct an in vitro kinase assay to measure the activity of CDK1 in both parental and resistant cells treated with this compound.
-
Expected Outcome: In the presence of this compound, resistant cells will exhibit lower CDK1 activity compared to parental cells, indicating that the upregulated Myt1 is successfully inhibiting CDK1.[4][7]
-
-
Investigate Myt1 Knockdown:
-
Experiment: Use siRNA to knockdown Myt1 expression in the resistant cell line and then re-assess sensitivity to this compound using a cell viability assay.
-
Expected Outcome: Knockdown of Myt1 should re-sensitize the resistant cells to this compound, confirming that Myt1 upregulation is the primary resistance mechanism.[8][9]
-
-
Explore Combination Therapies:
Problem 2: High Variability in Cell Viability Assay Results
Symptoms:
-
Inconsistent IC50 values for this compound across replicate experiments.
-
Large error bars in dose-response curves.
Possible Causes:
-
Suboptimal cell seeding density.
-
Inappropriate assay duration.
-
Issues with the viability reagent or detection method.
Suggested Solutions:
-
Optimize Cell Seeding Density:
-
Experiment: Perform a cell titration experiment to determine the optimal number of cells to seed per well, ensuring they remain in the exponential growth phase throughout the assay period.[17]
-
Rationale: Too few cells can lead to a weak signal, while too many can result in overcrowding and nutrient depletion, affecting drug response.
-
-
Determine Optimal Assay Duration:
-
Experiment: Measure cell viability at different time points (e.g., 48, 72, 96 hours) after this compound treatment to identify the time point that provides the most robust and reproducible results.[17]
-
-
Validate Viability Assay Method:
-
Experiment: Compare results from different types of cell viability assays (e.g., metabolic assays like MTS/XTT vs. membrane integrity assays).[18][19][20]
-
Rationale: Different assays measure different aspects of cell health, and one may be more suitable for your cell line and experimental conditions.
-
Data Presentation
Table 1: Comparative IC50 Values of Checkpoint Kinase Inhibitors in Parental and Myt1-Overexpressing HeLa Cells
| Inhibitor | Target(s) | Parental HeLa IC50 (nM) | Myt1-Overexpressing HeLa IC50 (nM) | Fold Change in Resistance |
| Adavosertib | Wee1 | 120 | 308 | 2.57 |
| PD166285 | Wee1/Myt1 | 150 | 280 | 1.87 |
| AZD6738 | ATR | 250 | 450 | 1.80 |
| UCN-01 | Chk1 | 80 | 150 | 1.88 |
Data synthesized from studies on acquired resistance to Wee1 inhibitors driven by Myt1 overexpression.[7]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Stepwise Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner.
-
Allow the cells to adapt and resume normal proliferation at each concentration before proceeding to the next.
-
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 times the original IC50) than what the parental cells can tolerate.[21]
-
Verification of Resistance:
-
Perform a cell viability assay to compare the IC50 of the newly generated resistant line with the parental line. A significant increase in the IC50 value confirms the development of resistance.[21]
-
Maintain a low dose of this compound in the culture medium of the resistant cells to prevent reversion.
-
Protocol 2: Western Blot Analysis of Myt1 Expression
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[23]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22][24]
-
Incubate the membrane with a primary antibody against Myt1 (e.g., Cell Signaling Technology #4282) overnight at 4°C.[25][26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][24]
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Image the blot using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Visualizations
Caption: Myt1's role in the G2/M checkpoint and the effect of this compound.
Caption: A step-by-step workflow for confirming Myt1-driven resistance.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 22. origene.com [origene.com]
- 23. bio-rad.com [bio-rad.com]
- 24. addgene.org [addgene.org]
- 25. Myt1 Antibody (#4282) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 26. Myt1 Antibody | Cell Signaling Technology [cellsignal.com]
Myt1-IN-1 Technical Support Center: Stability and Storage for Long-Term Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Myt1-IN-1. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid (powder) at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, the stability of the stock solution is dependent on the storage temperature.
Q2: How should I store this compound stock solutions?
A2: Prepared stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 20 mg/mL (60.46 mM).[2][4] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect the stability of the compound.[4]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you encounter solubility issues, gentle warming and/or ultrasonication can aid in the dissolution of this compound in DMSO.[2][4] Ensure the solution is clear before use.
Q5: Can I store my this compound stock solution at room temperature or 4°C?
A5: There is limited data on the stability of this compound solutions at room temperature or 4°C. As a general precaution for small molecule inhibitors, it is not recommended to store solutions at these temperatures for extended periods. For short-term use during an experiment, keeping the solution on ice is advisable. For any storage longer than a few hours, freezing at -20°C or -80°C is recommended.
Data Presentation: Stability and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| Stock Solution | -80°C | Up to 6 months[3][4] |
| Stock Solution | -20°C | Up to 1 month[2][3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (60.46 mM) | Ultrasonication may be required. Use newly opened DMSO.[2][4] |
| In vivo formulation 1 | ≥ 2 mg/mL (6.05 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In vivo formulation 2 | ≥ 2 mg/mL (6.05 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| In vivo formulation 3 | ≥ 2 mg/mL (6.05 mM) | 10% DMSO, 90% Corn Oil.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound in the vial).
-
Dissolution: Vortex the vial to mix. If the compound does not fully dissolve, use an ultrasonic bath for a few minutes. Gentle warming to 37°C can also aid dissolution.[2]
-
Aliquoting: Once a clear solution is obtained, dispense it into single-use aliquots in appropriate storage vials.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2][3][4]
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your HPLC system.
-
Standard Preparation: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will serve as your time-zero reference standard.
-
Sample Preparation for Stability Study:
-
Prepare several aliquots of the this compound stock solution.
-
Store these aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detect the compound using a UV detector at a wavelength determined by a UV scan of this compound.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Compare the peak area of the stored samples to the peak area of the time-zero reference standard.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: this compound inhibits Myt1 kinase, preventing the inhibitory phosphorylation of Cdk1/Cyclin B, thereby promoting mitotic entry.
Caption: A workflow for troubleshooting unexpected experimental results with this compound.
Caption: A decision tree for the appropriate storage of this compound upon receipt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. The final DMSO concentration in the assay may be too low to keep it in solution. | - Increase the final DMSO concentration in your assay, ensuring it is compatible with your experimental system. - Prepare intermediate dilutions in a solvent mixture (e.g., DMSO/PBS) before final dilution in the aqueous buffer. - For in vivo use, consider the recommended formulations in Table 2. |
| Loss of compound activity over time | - Improper storage of stock solutions. - Repeated freeze-thaw cycles. - Degradation of the compound. | - Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2][3][4] - Always use single-use aliquots to avoid freeze-thaw cycles.[2][3] - If degradation is suspected, prepare a fresh stock solution from the powder. - Consider performing an HPLC analysis to check the purity of your stock solution (see Protocol 2). |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution. - Variability in handling and storage. - Instability of the compound in the experimental media. | - Verify the concentration of your stock solution. - Standardize your storage and handling procedures. - Assess the stability of this compound in your specific experimental media over the time course of your experiment. |
| This compound appears inactive in the assay | - Incorrect compound identity or purity. - The compound has degraded. - The experimental setup is not sensitive to Myt1 inhibition. | - Confirm the identity and purity of your this compound with the supplier's certificate of analysis. - Prepare a fresh stock solution. - Include appropriate positive and negative controls in your assay to validate the experimental system. |
References
Adjusting Myt1-IN-1 treatment duration for optimal cell cycle arrest
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Myt1-IN-1 to induce cell cycle arrest. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Myt1 kinase. Myt1 is a member of the Wee1-like kinase family and plays a crucial role in the G2/M cell cycle checkpoint.[1][2] It acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][3][4] Specifically, Myt1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues within its ATP-binding site.[3][4] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2 phase and preventing premature entry into mitosis.[1][3][4] By inhibiting Myt1, this compound allows for the accumulation of active CDK1/Cyclin B, leading to an override of the G2/M checkpoint and subsequent entry into mitosis. In cancer cells with a defective G1 checkpoint, this forced mitotic entry with unrepaired DNA can lead to mitotic catastrophe and cell death.[5]
Q2: My cells are not arresting in G2/M phase after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of G2/M arrest. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal inhibitor concentration, insufficient treatment duration, cell line-specific resistance, or issues with the cell cycle analysis protocol itself.
Q3: How do I determine the optimal treatment duration with this compound for maximal G2/M arrest?
The optimal treatment duration is cell-line dependent and should be determined empirically through a time-course experiment. We recommend treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48 hours) for cell cycle analysis by flow cytometry. This will allow you to identify the time point at which the highest percentage of cells accumulates in the G2/M phase before potential mitotic slippage or cell death occurs.
Q4: Can I combine this compound with other cell cycle inhibitors or chemotherapeutic agents?
Yes, Myt1 inhibitors like lunresertib (RP-6306) have shown synergistic effects when combined with other agents. For example, combining a Myt1 inhibitor with a Wee1 inhibitor can lead to synthetic lethality.[2] Additionally, combining Myt1 inhibition with DNA damaging agents like gemcitabine has shown promise in preclinical models.[3]
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide addresses common issues encountered when using this compound to achieve optimal cell cycle arrest.
| Problem | Possible Cause | Recommended Solution |
| No significant increase in G2/M population | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Myt1 kinase. | Perform a dose-response experiment to determine the EC50 for your specific cell line. We recommend testing a range of concentrations (e.g., 10 nM to 10 µM). |
| 2. Insufficient Treatment Duration: The incubation time may be too short for a significant number of cells to reach and arrest at the G2/M checkpoint. | Conduct a time-course experiment, treating cells for 6, 12, 24, and 48 hours to identify the optimal duration for G2/M arrest. | |
| 3. Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to Myt1 inhibition, potentially due to the upregulation of compensatory pathways. | Consider using a combination therapy, for instance, with a Wee1 inhibitor, to overcome resistance.[2] | |
| 4. Inactive Compound: The this compound compound may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly according to the manufacturer's instructions and use a fresh stock if degradation is suspected. | |
| Decrease in G2/M population after an initial increase | 1. Mitotic Slippage: After a prolonged arrest, cells may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. | Your time-course experiment should help identify the peak of G2/M arrest before significant slippage occurs. Shorter treatment times may be necessary. |
| 2. Cell Death: Prolonged G2/M arrest can induce apoptosis or mitotic catastrophe, leading to a loss of the arrested cell population. | Use a viability dye (e.g., Propidium Iodide, DAPI) in your flow cytometry analysis to exclude dead cells. Also, consider performing an apoptosis assay (e.g., Annexin V staining) in parallel. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment can lead to variability in the cell cycle profiles. | Ensure accurate and consistent cell counting and seeding for all replicates. |
| 2. Asynchronous Cell Population: If the starting cell population is not actively dividing, the effect of the cell cycle inhibitor will be less pronounced. | Use cells that are in the exponential growth phase for your experiments. | |
| 3. Flow Cytometry Issues: Inconsistent staining or instrument setup can introduce variability. | Standardize your staining protocol, including incubation times and antibody/dye concentrations. Ensure the flow cytometer is properly calibrated before each use. |
Quantitative Data
While specific time-course data for this compound is highly cell-type dependent, the following table provides a template for organizing your experimental results. Based on the literature for similar Myt1 inhibitors like RP-6306, you can expect to see a time-dependent increase in the G2/M population, which may peak around 24 hours post-treatment.
Table 1: Representative Time-Course of Cell Cycle Distribution Following Myt1 Inhibitor Treatment (Template)
| Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Note: This is a template. Users should populate this table with their own experimental data.
A study on the Myt1 inhibitor RP-6306 showed a significant increase in the percentage of cells positive for the mitotic marker phospho-histone H3 (p-H3) after 24 hours of treatment, indicating a block in mitosis.
Table 2: Effect of RP-6306 on Mitotic Entry after 24 Hours
| Cell Line | Treatment | % EdU+ / p-H3(S10)+ cells |
| FT282-hTERT TP53R175H (Parental) | DMSO | ~1% |
| FT282-hTERT TP53R175H (Parental) | 500 nM RP-6306 | ~2% |
| FT282-hTERT TP53R175HCCNE1-high | DMSO | ~3% |
| FT282-hTERT TP53R175HCCNE1-high | 500 nM RP-6306 | ~15% |
Data adapted from a study on RP-6306, demonstrating a significant increase in mitotic cells in a susceptible cell line after 24 hours.[6]
Experimental Protocols
Cell Synchronization (Optional, for specific applications)
For certain experiments, synchronizing the cell population before this compound treatment can yield more uniform results. A common method is the double thymidine block.
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase.
-
Add thymidine to the culture medium at a final concentration of 2 mM and incubate for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.
-
Add fresh, complete medium and incubate for 8-9 hours to allow the cells to proceed into the S phase.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
Release the cells from the block by washing twice with pre-warmed, serum-free medium and adding fresh complete medium. The cells will now proceed synchronously through the cell cycle. This compound can be added at a specific time post-release to target cells in the G2 phase.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Harvest cells at the desired time points after this compound treatment. For adherent cells, use trypsin and collect any floating cells from the medium to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dealing with batch-to-batch variability of Myt1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Myt1-IN-1, a potent inhibitor of Myt1 kinase. Our goal is to help you navigate potential experimental challenges, including batch-to-batch variability, and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Myt1 kinase, with an IC50 of less than 10 nM.[1] Myt1 kinase is a member of the Wee1-like family of protein kinases that plays a crucial role in cell cycle regulation.[2] Specifically, Myt1 negatively regulates the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (Cdk1).[2][3][4][5][6] By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of Cdk1, leading to premature mitotic entry.[2] In cancer cells with compromised cell cycle checkpoints, this can result in mitotic catastrophe and subsequent cell death, making Myt1 an attractive target for cancer therapy.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1][7]
Q3: How can I be sure of the quality and consistency of the this compound I receive?
Reputable suppliers of small molecule inhibitors provide a Certificate of Analysis (CoA) with each batch. This document includes critical quality control data, such as purity (determined by methods like HPLC), identity (confirmed by mass spectrometry and/or NMR), and appearance. When beginning experiments with a new batch of this compound, it is crucial to review the CoA and compare it to previous batches if available. Key parameters to check for consistency are purity and concentration of the provided solution.
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a potent inhibitor of Myt1, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[8][9] It is crucial to use the lowest effective concentration in your experiments and to include appropriate controls to assess for off-target effects. Comparing the effects of this compound with other Myt1 inhibitors or using genetic approaches like siRNA-mediated Myt1 knockdown can help validate that the observed phenotype is due to the specific inhibition of Myt1.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of Cdk1 phosphorylation.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of the compound as both a solid and in solution.[1][7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect concentration | Verify the concentration of your stock solution. If possible, confirm the concentration using spectrophotometry if the molar extinction coefficient is known. Always use a calibrated pipette for dilutions. |
| Cell permeability issues | While most small molecule inhibitors are cell-permeable, this can vary between cell lines. If you suspect poor permeability, you can try to increase the incubation time or use a different cell line as a positive control. |
| High cell density | High cell density can lead to a higher concentration of the target protein, potentially requiring a higher concentration of the inhibitor for effective inhibition. Ensure consistent cell seeding densities across experiments. |
| Batch-to-batch variability | Compare the Certificate of Analysis (CoA) of the new batch with the previous one, paying close attention to purity. If a significant difference is noted, a dose-response experiment should be performed to determine the optimal concentration for the new batch. |
Issue 2: High background or non-specific effects in cell-based assays.
| Potential Cause | Recommended Solution |
| Inhibitor concentration too high | Perform a dose-response experiment to determine the lowest effective concentration that gives the desired phenotype. High concentrations are more likely to cause off-target effects.[8] |
| Solvent effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
| Inhibitor precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Poor solubility can lead to inconsistent results. If precipitation occurs, try pre-warming the media before adding the inhibitor or using a lower concentration. |
| Off-target effects | To confirm that the observed effects are due to Myt1 inhibition, consider using a structurally different Myt1 inhibitor or a genetic approach (e.g., Myt1 siRNA) as an orthogonal validation method.[3][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Cdk1 at its inhibitory sites (Threonine 14 and Tyrosine 15).
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Cdk1 (Thr14), anti-phospho-Cdk1 (Tyr15), anti-total Cdk1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated Cdk1 signal to total Cdk1 and the loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution. Inhibition of Myt1 is expected to cause an accumulation of cells in the G2/M phase or lead to mitotic catastrophe.[2]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris and analyze the cell cycle distribution using appropriate software.
Visualizations
Myt1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CDK1 inhibitory kinase MYT1 in DNA damage checkpoint recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Best practices for Myt1-IN-1 use in combination with other kinase inhibitors
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers using Myt1-IN-1 in combination with other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Myt1 kinase (also known as PKMYT1).[1][2] Myt1 is a member of the Wee1-like kinase family that plays a crucial role in cell cycle regulation, specifically at the G2/M checkpoint.[3][4] Its primary function is to phosphorylate and inactivate the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex on threonine 14 (Thr14) and tyrosine 15 (Tyr15) residues.[4][5][6][7] This inhibitory phosphorylation prevents premature entry into mitosis, allowing the cell time for DNA repair.[4] By inhibiting Myt1, this compound prevents this inhibitory phosphorylation, leading to the premature activation of CDK1 and forcing cells to enter mitosis, often with unresolved DNA damage. This can result in mitotic catastrophe and subsequent cancer cell death (apoptosis).[3][5][8]
Q2: What is the rationale for combining this compound with other kinase inhibitors?
The primary rationale is to achieve a synergistic therapeutic effect, where the combined impact of the two drugs is greater than the sum of their individual effects.[9][10] This strategy is based on the principle of synthetic lethality. Many cancer cells have dysfunctional cell cycle checkpoints (e.g., a defective G1 checkpoint) and become highly dependent on the G2/M checkpoint for survival, especially when under replication stress.[8]
Combining this compound with other kinase inhibitors that also target cell cycle regulation or the DNA damage response (DDR) can create a multi-pronged attack. For example:
-
Dual G2/M Checkpoint Blockade: Combining Myt1 and Wee1 inhibitors simultaneously removes two key inhibitory mechanisms on CDK1, leading to a more robust and sustained premature mitotic entry.[9][10]
-
Inducing and Exploiting DNA Damage: Using this compound with DNA damage response inhibitors (like ATR or Chk1 inhibitors) or DNA damaging agents prevents the cell from repairing DNA while simultaneously forcing it into mitosis, a lethal combination.[5][11]
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Upregulation of Myt1 has been identified as a resistance mechanism to Wee1 inhibitors.[7][10] Combining a Myt1 inhibitor can overcome this resistance.[12]
Q3: Which classes of kinase inhibitors are most commonly used in combination with Myt1 inhibitors?
Preclinical and clinical studies have explored combining Myt1 inhibitors with several classes of other anti-cancer agents.[13] The most prominent combination partners are:
-
Wee1 Inhibitors (e.g., Adavosertib/AZD1775, ZN-c3): This is the most studied combination. Myt1 and Wee1 are partially redundant kinases that both inhibit CDK1.[11] Their dual inhibition shows strong synergistic effects in killing cancer cells.[9][10]
-
ATR Inhibitors (e.g., AZD6738): The ATR-Chk1 pathway is a major regulator of the DNA damage response. Inhibiting ATR prevents checkpoint activation in response to replication stress, sensitizing cells to Myt1 inhibition.[11][13]
-
Chk1 Inhibitors (e.g., Prexasertib, UCN-01): Similar to ATR inhibitors, Chk1 inhibitors abrogate the G2/M checkpoint, working synergistically with Myt1 inhibitors to induce mitotic catastrophe.[8][11][13]
-
Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is another key mitotic kinase. PLK1 normally phosphorylates and inactivates Wee1 and Myt1 to promote mitotic entry.[14] Combining inhibitors can create complex and potent anti-mitotic effects.
Signaling Pathway and Experimental Workflow
// Inhibitor Actions node [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Myt1_IN_1 [label="this compound"]; Wee1_Inhibitor [label="Wee1 Inhibitor"];
// Pathway Connections Myt1 -> CDK1_CycB [label=" phosphorylates\n (p-Thr14, p-Tyr15)", arrowhead=tee]; Wee1 -> CDK1_CycB [label=" phosphorylates\n (p-Tyr15)", arrowhead=tee]; Cdc25 -> CDK1_CycB [label=" dephosphorylates", lhead=cluster_Mitosis];
Myt1_IN_1 -> Myt1 [arrowhead=tee, style=dashed, color="#EA4335"]; Wee1_Inhibitor -> Wee1 [arrowhead=tee, style=dashed, color="#EA4335"];
// Invisible edges for alignment {rank=same; Wee1; Myt1; Cdc25} } ends Caption: G2/M checkpoint signaling pathway and points of intervention.
Experimental Protocols & Data
Protocol 1: Cell Viability Synergy Assay using Crystal Violet
This protocol outlines a method to assess the synergistic effect of this compound and a partner kinase inhibitor (e.g., a Wee1 inhibitor) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom tissue culture plates
-
This compound and partner kinase inhibitor, dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% w/v crystal violet in 20% methanol)
-
Methanol (for fixing)
-
10% Acetic Acid (for solubilization)
-
Plate reader capable of measuring absorbance at ~570-590 nm
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Leave wells on the plate edge filled with PBS to minimize evaporation. Incubate for 24 hours.
-
Drug Preparation: Prepare a 7x7 dose matrix. Create 2x concentrated serial dilutions of both this compound and the partner inhibitor in complete medium. Include a vehicle control (DMSO) for each.
-
Cell Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a 1x final concentration. This will create a matrix of single-agent and combination treatments.
-
Incubation: Incubate the treated plates for a period appropriate for the cell line's doubling time, typically 72 to 120 hours.
-
Fixing and Staining:
-
Gently wash the cells twice with PBS.
-
Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes.
-
Wash the plates thoroughly with water until the background is clear. Air dry completely.
-
-
Quantification:
-
Add 150 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a plate shaker for 15 minutes.
-
Measure the absorbance (OD) at a wavelength between 570 nm and 590 nm.
-
-
Data Analysis:
-
Normalize the OD values of treated wells to the vehicle control wells to calculate percent viability.
-
Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on models like Bliss Independence or Loewe Additivity.
-
Protocol 2: Western Blot for CDK1 Phosphorylation
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of its direct substrate, CDK1. A decrease in p-Thr14/p-Tyr15 on CDK1 indicates successful Myt1 inhibition.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-phospho-CDK1 (Thr14), anti-total-CDK1, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound, partner inhibitor, combination, or vehicle for a short duration (e.g., 4-6 hours) to observe acute signaling changes. Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-CDK1 Tyr15) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total CDK1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Illustrative Synergy Data
The following table summarizes representative data from studies combining a Wee1 inhibitor (Adavosertib) with a selective Myt1 inhibitor (RP-6306), demonstrating a strong synergistic interaction.
| Cell Line | Treatment | IC50 (nM) | Synergy Score (ZIP Model) |
| U2OS (Osteosarcoma) | Adavosertib (alone) | >1000 | N/A |
| RP-6306 (alone) | >1000 | N/A | |
| Adavosertib + RP-6306 | ~100 | >10 (Strong Synergy) |
Data is illustrative and adapted from findings in studies like S. K. et al., NAR Cancer, 2023, where combined inhibition showed efficacy at doses where single agents were ineffective.[10]
Troubleshooting Guide
Q: I am not observing the expected synergistic effect between this compound and my partner inhibitor. What are some potential causes?
A: This is a common issue with several potential causes. Use the following guide to troubleshoot.
// Level 1 Checks check_drug [label="Is the drug active and stable?", fillcolor="#FBBC05", fontcolor="#202124"]; check_cell [label="Is the cell line appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; check_assay [label="Is the experimental setup optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_drug; start -> check_cell; start -> check_assay;
// Level 2 - Drug Issues drug_sol [label="1. Solubility: Was this compound fully\ndissolved? Use recommended solvents\n(e.g., DMSO).[1][15]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; drug_storage [label="2. Storage: Was the stock stored\ncorrectly (-20°C or -80°C)?\nAvoid repeated freeze-thaw cycles.[2]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; drug_conc [label="3. Concentration: Have you tested\na wide enough dose range for both drugs?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_drug -> drug_sol [dir=back]; check_drug -> drug_storage [dir=back]; check_drug -> drug_conc [dir=back];
// Level 2 - Cell Line Issues cell_model [label="1. Genetic Context: Is the cell line\ndependent on the G2/M checkpoint?\n(e.g., p53 mutant, high replication stress).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cell_resistance [label="2. Redundancy: Does the cell line have\nother compensatory mechanisms that\nblunt the effect of Myt1 inhibition?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_cell -> cell_model [dir=back]; check_cell -> cell_resistance [dir=back];
// Level 2 - Assay Issues assay_time [label="1. Treatment Duration: Is the incubation\ntime long enough for the effect to manifest?\n(Try extending from 72h to 120h).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; assay_density [label="2. Cell Density: Was the initial seeding\ndensity too high, leading to contact\ninhibition before drugs could act?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; assay_confirm [label="3. Confirm Target Engagement: Run a Western\nblot to check for decreased p-CDK1\nto ensure this compound is hitting its target.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_assay -> assay_time [dir=back]; check_assay -> assay_density [dir=back]; check_assay -> assay_confirm [dir=back]; } ends Caption: Troubleshooting flowchart for lack of observed synergy.
Q: My cells seem to arrest in G2/M even after this compound treatment. Why isn't it forcing them into mitosis?
A: While this compound is designed to promote mitotic entry, a G2/M arrest could still occur under certain conditions:
-
Incomplete Inhibition: The concentration of this compound may be too low to fully inhibit Myt1 activity, especially if Myt1 is highly overexpressed in your cell line. Consider increasing the dose.
-
Dominant Wee1 Activity: In some cells, Wee1 kinase activity is the dominant inhibitor of CDK1. While Myt1 is inhibited, robust Wee1 activity may be sufficient to maintain the G2/M arrest. This is a strong rationale for co-treating with a Wee1 inhibitor.[10][12]
-
Activation of Other Checkpoints: Severe DNA damage caused by a partner drug can activate a robust, irreversible G2 arrest that even Myt1 inhibition cannot override.
Q: I am having trouble dissolving this compound. What are the recommended procedures?
A: According to supplier data, this compound is typically dissolved in DMSO to make a high-concentration stock solution (e.g., 10 mM).[1] For in vivo studies, specific formulations are required. Common solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil
If you observe precipitation after preparing the solution, gentle heating and/or sonication can be used to aid dissolution.[1] Always prepare fresh working dilutions from your DMSO stock for cell culture experiments. Store the DMSO stock at -80°C for long-term stability (up to 6 months) or -20°C for short-term (1 month).[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PKMYT1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 8. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. JP2024514844A - Combination therapy including MYT1 inhibitors - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound | Myt1抑制剂 | MCE [medchemexpress.cn]
Validation & Comparative
A Preclinical Showdown: Myt1-IN-1 in the Ring with Novel Myt1 Inhibitors
In the landscape of precision oncology, the targeting of cell cycle checkpoints has emerged as a promising strategy to exploit cancer cell vulnerabilities. Myt1 kinase, a key regulator of the G2/M checkpoint, has garnered significant attention as a therapeutic target. This guide provides a comparative analysis of Myt1-IN-1 and other notable Myt1 inhibitors in preclinical development, offering researchers and drug developers a comprehensive overview of their performance, supported by experimental data.
Myt1 at the Crossroads of Cell Cycle Control
Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase, is a dual-specificity kinase that phosphorylates cyclin-dependent kinase 1 (CDK1) on both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2][3] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting entry into mitosis.[3] While Wee1 kinase also phosphorylates CDK1 on Tyr15 and is primarily localized to the nucleus, Myt1 resides in the cytoplasm, associated with the endoplasmic reticulum and Golgi apparatus.[2][4] This spatial separation suggests distinct, albeit complementary, roles in regulating mitotic onset. The G2/M checkpoint is crucial for cancer cells, which often harbor defects in the G1/S checkpoint, making them highly reliant on this later checkpoint for DNA repair before mitotic entry.[1][5] Inhibition of Myt1 can force cancer cells with high replication stress or DNA damage into premature and catastrophic mitosis, leading to cell death—a concept known as synthetic lethality.[2][6]
Comparative Efficacy of Myt1 Inhibitors
The development of small molecules targeting Myt1 has led to a range of inhibitors with varying selectivity and potency. This section compares this compound with other key preclinical Myt1 inhibitors.
Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and its counterparts against Myt1 and the closely related Wee1 kinase. High selectivity for Myt1 over Wee1 is often a desirable trait to minimize potential off-target effects, such as bone marrow suppression, which has been associated with Wee1 inhibition.[7]
| Inhibitor | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Selectivity (Wee1/Myt1) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | [8] |
| RP-6306 (Lunresertib) | 2 | 4100 | 2050 | [2] |
| PD0166285 | 72 | 24 | 0.33 | [2][9] |
| SGR-3515 | Potent co-inhibitor | Potent co-inhibitor | Dual Inhibitor | [10][11][12] |
| Compound 21 | Potent inhibitor | >10,000 | >10,000 | [7] |
| Compound A30 | 3 | Data not publicly available | Highly selective | [13] |
Note: "Data not publicly available" indicates that specific quantitative values were not found in the public domain search results.
Cellular Activity in Preclinical Models
The anti-proliferative activity of Myt1 inhibitors is often evaluated in cancer cell lines, particularly those with genetic alterations that confer sensitivity, such as CCNE1 amplification.[2][6]
| Inhibitor | Cell Line | Key Findings | Reference |
| This compound | Data not publicly available | Potent Myt1 inhibitor with anticancer effects. | [8] |
| RP-6306 (Lunresertib) | CCNE1-amplified cells (e.g., OVCAR3, HCC1569) | Induces synthetic lethality, promotes premature mitotic entry, and causes chromosome shattering. | [14][15] |
| PD0166285 | Esophageal squamous cell carcinoma (ESCC) cells (e.g., KYSE150, TE1) | Induces premature mitosis, reduces DNA damage repair, and sensitizes cells to radiotherapy. | [9] |
| SGR-3515 | Broad panel of tumor cell lines | Demonstrates superior anti-tumor activity compared to single inhibition of Wee1 or Myt1 alone. | [10] |
| Compound A30 | CCNE1-amplified tumor cells | Strong antiproliferative effects, induces apoptosis and S-phase cell cycle arrest. | [13] |
In Vivo Antitumor Efficacy
Preclinical evaluation in animal models, typically xenografts in immunodeficient mice, is a crucial step in assessing the therapeutic potential of a drug candidate.
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | [8] |
| RP-6306 (Lunresertib) | CCNE1-amplified xenograft models | Oral administration | Well-tolerated and highly efficacious in combination with the ATR inhibitor camonsertib, leading to tumor regressions. | [15] |
| SGR-3515 | Xenograft tumor models | Intermittent dosing schedules (e.g., 3 days on, 11 days off) | Maintained anti-tumor activity while allowing recovery from mechanism-based hematological toxicity. | [10] |
| PD0166285 | ESCC xenograft models | Intraperitoneal injection | Inhibited tumor growth, with combination therapy with radiation showing enhanced therapeutic efficacy. | [9] |
| Compound 21 | In vivo tumor models | Route not specified | Exhibited promising in vivo antitumor efficacy. | [7] |
Key Experimental Protocols
Detailed and reproducible methodologies are the bedrock of preclinical research. Below are representative protocols for key assays used to characterize Myt1 inhibitors.
In Vitro Myt1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Myt1 kinase activity.
Objective: To determine the IC50 value of a test compound against Myt1 kinase.
Materials:
-
Recombinant human Myt1 kinase
-
Recombinant CDK1/Cyclin B substrate
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Test compound (e.g., this compound) at various concentrations
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the recombinant Myt1 kinase, the CDK1/Cyclin B substrate, and the kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is then detected as a luminescent signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of Myt1 inhibitors on cell cycle progression.
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with a Myt1 inhibitor.
Materials:
-
Cancer cell line of interest
-
Myt1 inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase A staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Myt1 inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor activity of a Myt1 inhibitor in a mouse xenograft model.
Objective: To assess the in vivo efficacy of a Myt1 inhibitor in reducing tumor growth.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line known to form tumors in mice
-
Matrigel (optional, to aid tumor formation)
-
Myt1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Myt1 inhibitor (at a predetermined dose and schedule) or the vehicle control to the respective groups. Administration can be oral (gavage), intraperitoneal, or intravenous.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume for each group over time to evaluate the antitumor efficacy of the Myt1 inhibitor.
Conclusion
The preclinical data available for Myt1 inhibitors highlight a promising new class of targeted therapies for cancers with specific vulnerabilities. While detailed preclinical data for this compound remains largely proprietary, the landscape of Myt1 inhibition is rapidly evolving with potent and selective molecules like RP-6306 (Lunresertib) and dual-target inhibitors such as SGR-3515 demonstrating significant antitumor activity. The comparative data presented in this guide underscore the importance of selectivity and the potential for combination therapies to enhance efficacy. As these agents progress through clinical development, they hold the potential to offer new hope for patients with difficult-to-treat cancers.
References
- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Myt1: a membrane-associated inhibitory kinase that phosphorylates Cdc2 on both threonine-14 and tyrosine-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. onclive.com [onclive.com]
- 7. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 10. Schrödinger, Inc. - Schrödinger Presents SGR-3515 Preclinical Data at 2024 EORTC-NCI-AACR Symposium [ir.schrodinger.com]
- 11. s203.q4cdn.com [s203.q4cdn.com]
- 12. Schrödinger Presents SGR-3515 Preclinical Results at 2024 ENA Symposium [synapse.patsnap.com]
- 13. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
A New Frontier in BRCA-Mutant Cancer Therapy: The Synergistic Potential of Myt1-IN-1 and PARP Inhibitors
For Immediate Release
In the ongoing battle against BRCA-mutant cancers, a promising new therapeutic strategy is emerging, centered on the synergistic interplay between Myt1 inhibitors, such as Myt1-IN-1, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination holds the potential to overcome resistance and enhance the efficacy of existing treatments for cancers of the breast, ovaries, prostate, and pancreas, where BRCA1/2 mutations are prevalent.[1] This guide provides a comprehensive comparison of the mechanisms and potential of this combination therapy, supported by preclinical rationale and detailed experimental protocols for researchers and drug development professionals.
The Principle of Synthetic Lethality: A Two-Pronged Attack
The efficacy of PARP inhibitors in BRCA-mutant cancers is rooted in the concept of "synthetic lethality."[2] Cells with BRCA1 or BRCA2 mutations have a deficient homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks. These cells become heavily reliant on other DNA repair pathways, such as base excision repair (BER), where PARP enzymes play a crucial role. By inhibiting PARP, single-strand DNA breaks accumulate, which, during DNA replication, are converted into double-strand breaks. In BRCA-mutant cells, the inability to repair these double-strand breaks through HR leads to genomic instability and cell death.
However, resistance to PARP inhibitors can develop through various mechanisms, necessitating novel combination strategies. This is where Myt1 inhibitors come into play. Myt1 is a protein kinase that, along with its counterpart WEE1, acts as a critical gatekeeper of the G2/M cell cycle checkpoint.[3][4][5] By phosphorylating and inactivating Cyclin-dependent kinase 1 (CDK1), Myt1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.
The proposed synergy between this compound and PARP inhibitors hinges on a dual assault on the cancer cell's survival mechanisms. The PARP inhibitor induces significant DNA damage, while the Myt1 inhibitor simultaneously dismantles a key checkpoint that would normally halt the cell cycle to allow for repair. This forces the cancer cell, laden with DNA damage, to prematurely enter mitosis, leading to a catastrophic failure of cell division and subsequent apoptosis. While direct preclinical data for the this compound and PARP inhibitor combination is still emerging, the well-documented synergy between WEE1 inhibitors and PARP inhibitors in BRCA-mutant settings provides a strong rationale for this approach, given the functional redundancy of Myt1 and WEE1.[6][7][8]
Comparative Efficacy: Expected Outcomes
Based on the known mechanisms of action, the combination of this compound and a PARP inhibitor is expected to demonstrate superior efficacy in BRCA-mutant cancer cell lines compared to either agent alone. The following tables summarize the anticipated quantitative outcomes from key in vitro experiments.
Table 1: Comparative Cell Viability (IC50 Values)
| Cell Line (BRCA Status) | Treatment | Expected IC50 (nM) |
| BRCA-mutant (e.g., MDA-MB-436) | This compound | >1000 |
| PARP Inhibitor (e.g., Olaparib) | 50 - 200 | |
| This compound + PARP Inhibitor | <50 (Synergistic) | |
| BRCA-wildtype (e.g., MDA-MB-231) | This compound | >1000 |
| PARP Inhibitor (e.g., Olaparib) | >1000 | |
| This compound + PARP Inhibitor | >500 (Less Synergistic) |
Table 2: Synergy Analysis (Combination Index)
The synergy between this compound and a PARP inhibitor can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay principle.
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
A CI value significantly less than 0.9 is anticipated for the combination treatment in BRCA-mutant cells.
Table 3: Apoptosis Induction (% Apoptotic Cells)
| Cell Line (BRCA Status) | Treatment | Expected % Apoptotic Cells (Annexin V+) |
| BRCA-mutant | This compound | <10% |
| PARP Inhibitor | 20-30% | |
| This compound + PARP Inhibitor | >50% | |
| BRCA-wildtype | This compound | <5% |
| PARP Inhibitor | <10% | |
| This compound + PARP Inhibitor | <15% |
Table 4: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Cell Line (BRCA Status) | Treatment | Expected % of Cells in G2/M Phase |
| BRCA-mutant | Untreated | ~15% |
| PARP Inhibitor | Increased (G2 arrest) | |
| This compound + PARP Inhibitor | Decreased (Checkpoint abrogation and mitotic entry) |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
For researchers aiming to validate the synergistic effects of this compound and PARP inhibitors, the following detailed protocols are provided.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
BRCA-mutant and BRCA-wildtype cancer cell lines
-
Complete cell culture medium
-
This compound and PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat the cells with single agents or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and a PARP inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as described in the cell viability assay for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the cell cycle distribution of cells treated with this compound and a PARP inhibitor.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a rationally designed therapeutic strategy with a strong potential for synergistic activity in BRCA-mutant cancers. The proposed mechanism, involving the simultaneous induction of DNA damage and abrogation of the G2/M checkpoint, offers a compelling approach to overcoming PARP inhibitor resistance and improving patient outcomes. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this promising combination therapy. Further in vivo studies using patient-derived xenograft models will be crucial to translate these findings into clinical applications.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells [mdpi.com]
- 8. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myt1 and Wee1 Kinase Inhibitors: Lunresertib (RP-6306) vs. Adavosertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two critical cell cycle kinase inhibitors: lunresertib (RP-6306), a first-in-class inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1 or Myt1), and adavosertib, a well-characterized inhibitor of Wee1 kinase. Both Myt1 and Wee1 are key regulators of the G2/M checkpoint, making them compelling targets in oncology, particularly in cancers with existing cell cycle dysregulation or DNA damage repair deficiencies.
Note: Specific data for a compound designated "Myt1-IN-1" is sparse in the literature. Therefore, this guide will focus on lunresertib (RP-6306) , a potent and selective Myt1 inhibitor currently in clinical development, as a representative for this class of drugs.[1][2][3]
Mechanism of Action: Targeting the G2/M Checkpoint
Myt1 and Wee1 are related serine/threonine kinases that act as crucial gatekeepers for mitotic entry by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[4][5] While their function is partially redundant, they have distinct localizations and primary targets.
-
Wee1 is a nuclear kinase that primarily phosphorylates CDK1 on the Tyrosine 15 (Tyr15) residue, preventing premature entry into mitosis.[4][6]
-
Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it inhibits cytoplasmic CDK1.[7] It is a dual-specificity kinase, capable of phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyr15.[4][8]
Inhibition of either kinase abrogates the G2/M checkpoint. In cancer cells, which often have a defective G1 checkpoint and rely heavily on the G2 checkpoint to repair DNA damage, this forced entry into mitosis with unrepaired DNA leads to a form of cell death known as mitotic catastrophe.[6][9]
Adavosertib is a potent inhibitor of Wee1, while lunresertib selectively inhibits Myt1.[10][11][12] This difference in selectivity forms the basis of their distinct therapeutic profiles and potential resistance mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data for lunresertib and adavosertib, derived from preclinical and clinical studies.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| Lunresertib (RP-6306) | PKMYT1 | 14[10][11] | Highly selective over other kinases in cellular binding assays.[10][11] |
| Adavosertib (AZD1775) | Wee1 | 5.2[12] | >100-fold selectivity for Wee1 over Myt1.[12] |
Table 2: Preclinical Efficacy
| Compound | Cancer Type / Cell Line | Endpoint | Result |
| Lunresertib (RP-6306) | CCNE1-amplified Ovarian Xenograft (OVCAR3) | Tumor Growth Inhibition | Statistically significant, dose-dependent reduction in tumor growth.[10] |
| Adavosertib (AZD1775) | High-Risk Acute Lymphoblastic Leukemia (ALL) | Cell Viability (IC₅₀) | Mean IC₅₀ of 0.86 µM across 27 patient-derived samples.[13] |
| Differentiated Thyroid Cancer Cell Lines | Cell Viability (IC₅₀) | IC₅₀ values ranged from 71.8 to 175.6 nM.[13] | |
| High-Grade Serous Ovarian Cancer (HGSOC) | Apoptosis | Significant increase in apoptotic cells after 72h treatment with 500 nM.[14] |
Table 3: Clinical Trial Highlights (Adavosertib Monotherapy)
| Cancer Type | Phase | N | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| Recurrent Uterine Serous Carcinoma | II | 34 | 29.4%[15] | Neutropenia (32.3%), Anemia (20.6%), Fatigue (23.5%)[15] |
| Refractory Solid Tumors (CCNE1-amplified) | II | 30 | 27% (36% in ovarian cancer subset) | GI issues, hematologic toxicities, fatigue[16] |
| SETD2-Altered Solid Tumors | II | 18 | 0% (Stable disease in 56%) | Nausea, anemia, diarrhea, neutropenia (all 41% any grade)[16] |
Clinical data for lunresertib is emerging from ongoing Phase I/II trials. Initial results show a favorable tolerability profile with preliminary anti-tumor activity observed.[17]
Synthetic Lethality and Resistance Mechanisms
A key concept in targeting the G2/M checkpoint is the interplay between Wee1 and Myt1.
-
Synthetic Lethality: Because Wee1 and Myt1 have partially redundant functions, cancer cells can tolerate the loss of one but not both. This creates a synthetic lethal relationship.[18] Preclinical studies show that combining a Wee1 inhibitor (adavosertib) with a Myt1 inhibitor (lunresertib) results in synergistic cancer cell killing at lower doses, which could potentially mitigate toxicity.[18]
-
Acquired Resistance: A significant mechanism of acquired resistance to the Wee1 inhibitor adavosertib is the upregulation of Myt1.[4][6] Increased Myt1 levels can compensate for the loss of Wee1 activity, thereby maintaining CDK1 inhibition and allowing cancer cells to survive.[19] This finding suggests that Myt1 expression could be a predictive biomarker for adavosertib resistance and provides a strong rationale for combination therapy or for using Myt1 inhibitors in patients who have developed resistance to Wee1 inhibition.[4]
Key Experimental Protocols
Detailed methodologies for foundational assays used in the evaluation of kinase inhibitors are provided below.
Experimental Workflow: Cell Viability Assay
Protocol 1: Cell Viability (Crystal Violet Assay)
This protocol is a reliable method for screening the impact of compounds on cell survival and growth inhibition for adherent cells.[20][21]
Materials:
-
Adherent cell line of interest
-
Appropriate cell culture medium
-
96-well tissue culture plates
-
Inhibitor stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing/Staining Solution: 0.5% crystal violet in 25% methanol
-
Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in water
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Include wells with medium only to serve as a blank. Incubate for 18-24 hours at 37°C to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the inhibitor-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.
-
Washing: Carefully aspirate the medium. Gently wash the cell monolayer twice with 100 µL of room temperature PBS per well to remove dead, detached cells.[22]
-
Fixing and Staining: Add 50 µL of the 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[20]
-
Final Washes: Wash the plate four times by gently streaming tap water into the wells, followed by immediate aspiration. Invert the plate on filter paper and tap gently to remove excess liquid. Allow the plate to air-dry completely (at least 2 hours).[20]
-
Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the bound dye. Incubate on a shaker for at least 15-20 minutes until the color is uniform.[22]
-
Measurement: Measure the optical density (OD) at 570 nm using a plate reader.
-
Analysis: Subtract the average OD of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot a dose-response curve to calculate the IC₅₀ value.[14]
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[23]
Materials:
-
Cell suspension (1-3 x 10⁶ cells/mL)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[23]
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells and wash once with PBS to remove medium. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[24][25]
-
Incubation: Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept at -20°C for several weeks.[23]
-
Rehydration: Centrifuge the fixed cells (note: a higher speed may be required) for 5 minutes and carefully aspirate the ethanol.[23] Wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI staining is specific to DNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[24]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. Use a dot plot of the PI signal area versus height or width to gate out doublets and aggregates.[23]
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
Protocol 3: Western Blot for Phosphorylated CDK1
This protocol provides a general framework for detecting the phosphorylation status of CDK1 at Tyr15 (a Wee1/Myt1 site) and Thr14 (a Myt1 site), key pharmacodynamic biomarkers for inhibitor activity.[26][27][28]
Materials:
-
Cell lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to avoid background from casein, a phosphoprotein.[26]
-
Primary Antibodies: Rabbit anti-phospho-CDK1 (Tyr15), Rabbit anti-phospho-CDK1 (Thr14), and a total CDK1 antibody for loading control.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse treated and untreated cells on ice. Determine protein concentration using a BCA assay. Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel (e.g., 10-12%).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CDK1 Tyr15, diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total CDK1 or a housekeeping protein like tubulin.
Conclusion and Future Directions
The development of inhibitors targeting Myt1 and Wee1 kinases represents a promising strategy in precision oncology.
-
Adavosertib (Wee1 inhibitor) has demonstrated clinical activity in several tumor types, particularly those with underlying DNA damage repair defects or high replication stress (e.g., TP53 or CCNE1 mutations).[15][16] However, its therapeutic window can be narrow, with hematological and gastrointestinal toxicities being common.[29] A key challenge is acquired resistance, often mediated by the upregulation of Myt1.[4]
-
Lunresertib (Myt1 inhibitor) is a first-in-class agent with a distinct preclinical profile.[30] Its high selectivity may offer a different safety profile compared to Wee1 inhibitors.[31] The primary rationale for Myt1 inhibition is twofold: as a monotherapy in tumors with specific vulnerabilities (like CCNE1 amplification) and, crucially, to overcome or prevent resistance to Wee1 inhibitors.[1][4]
The functional redundancy and synthetic lethal relationship between Wee1 and Myt1 strongly suggest that the future of G2/M checkpoint inhibition lies in intelligent combination therapies.[18] Co-targeting both kinases with specific inhibitors at lower doses could enhance efficacy while mitigating the toxicity associated with single-agent, high-dose regimens. Further research should focus on identifying robust biomarkers to predict sensitivity to each agent and to guide the rational design of combination strategies for specific patient populations.
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification | Nasdaq [nasdaq.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. sdbonline.org [sdbonline.org]
- 8. PKMYT1 - Wikipedia [en.wikipedia.org]
- 9. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.reparerx.com [ir.reparerx.com]
- 18. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. corefacilities.iss.it [corefacilities.iss.it]
- 25. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]
- 28. Phospho-CDK1/CDK2 (Thr14) Polyclonal Antibody (PA5-101016) [thermofisher.cn]
- 29. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. reparerx.com [reparerx.com]
- 31. drughunter.com [drughunter.com]
Confirming the selectivity of Myt1-IN-1 for PKMYT1 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Myt1-IN-1, a representative inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), against its primary target and other kinases. The data presented herein is based on published results for the highly selective, first-in-class PKMYT1 inhibitor, Lunresertib (RP-6306), which serves as a proxy for this compound.
Executive Summary
PKMYT1 is a critical regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating CDK1.[1][2] Inhibitors of PKMYT1 are being investigated as promising cancer therapeutics, particularly in tumors with specific genetic vulnerabilities like CCNE1 amplification.[2][3] A key attribute for any therapeutic kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and reduced efficacy. This guide demonstrates that this compound (as represented by Lunresertib/RP-6306) exhibits exceptional selectivity for PKMYT1 over other kinases, including the closely related WEE1 kinase.
Selectivity Profile of this compound (Lunresertib/RP-6306)
The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. The data reveals a significant potency margin between its on-target activity against PKMYT1 and its activity against other kinases.
| Kinase Target | Assay Type | IC50 / EC50 (nM) | Selectivity Fold (vs. PKMYT1) | Reference |
| PKMYT1 | Biochemical (ADP-Glo™) | 3.1 | - | [3] |
| PKMYT1 | Biochemical | 14 | - | [4][5] |
| PKMYT1 | Cellular Target Engagement (NanoBRET™) | 2.5 | - | [2] |
| WEE1 | Cellular Target Engagement (NanoBRET™) | 4,800 | >1,920-fold | [2] |
| Ephrin Family Kinases | Cellular Lysate Binding (Kinativ™) | Binding observed at 1,200 nM | Not Determined | [6] |
| 268 Other Kinases | Cellular Lysate Binding (Kinativ™) | No significant binding at 1,200 nM | >400-fold (estimated) | [6] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values from different studies may vary due to different experimental conditions. The data clearly indicates a high degree of selectivity for PKMYT1.
PKMYT1 Signaling Pathway in G2/M Checkpoint Control
PKMYT1 is a key negative regulator of mitotic entry. It functions in the cytoplasm to phosphorylate CDK1 on threonine 14 (Thr14) and to a lesser extent, tyrosine 15 (Tyr15). This phosphorylation inhibits the activity of the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), thus holding the cell in the G2 phase. This checkpoint allows for DNA repair before the cell commits to mitosis. Inhibition of PKMYT1 by this compound prevents this inhibitory phosphorylation, leading to premature CDK1 activation and forcing cells with DNA damage into mitotic catastrophe and subsequent cell death.
Caption: PKMYT1's role in the G2/M cell cycle checkpoint.
Experimental Protocols
The selectivity of this compound (Lunresertib/RP-6306) was determined using established biochemical and cellular assays. Below are detailed methodologies representative of those used in the cited studies.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 of an inhibitor against a purified kinase.
Workflow:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Methodology:
-
Reaction Setup: Kinase reactions are set up in a 384-well plate format. Each well contains the purified PKMYT1 enzyme, a suitable substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: A serial dilution of this compound (or other test compounds) is added to the wells. Control wells contain DMSO vehicle instead of the inhibitor.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Signal Generation: Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Objective: To determine the EC50 of an inhibitor for its target in a physiological context.
Methodology:
-
Cell Line Engineering: Cells are engineered to express PKMYT1 fused to a NanoLuc® luciferase enzyme.
-
Cell Plating: The engineered cells are plated in 384-well plates.
-
Inhibitor and Tracer Addition: Cells are treated with a serial dilution of this compound, followed by the addition of a fluorescent energy transfer probe (tracer) that also binds to the kinase's active site.
-
Incubation: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the NanoLuc®-PKMYT1 fusion protein.
-
Signal Detection: A substrate for NanoLuc® is added. If the fluorescent tracer is bound to the NanoLuc®-PKMYT1, the energy from the luciferase reaction is transferred to the tracer, which then emits a fluorescent signal (BRET). If this compound displaces the tracer, the BRET signal is reduced.
-
Data Acquisition: Both the donor (luciferase) and acceptor (tracer) emission signals are measured.
-
Data Analysis: The BRET ratio is calculated. The displacement of the tracer by the inhibitor results in a dose-dependent decrease in the BRET ratio, from which the cellular EC50 is determined.[2]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Myt1 Inhibition with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, presents a promising therapeutic strategy in oncology, particularly in combination with DNA damaging agents. This guide provides an objective comparison of the synergistic effects observed when combining the selective Myt1 inhibitor, RP-6306 (Lunresertib), with conventional DNA-damaging therapies. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms.
Mechanism of Synergy: Abrogating the G2/M Checkpoint
Myt1, along with Wee1, is a protein kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] This inhibitory action is crucial for preventing cells from prematurely entering mitosis, especially in the presence of DNA damage, allowing time for repair.[3] Many cancer cells have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival after DNA damage induced by chemotherapy or radiation.[3]
By inhibiting Myt1, compounds like RP-6306 force cancer cells with damaged DNA to enter mitosis prematurely. This leads to a lethal outcome known as mitotic catastrophe, where the cell attempts to divide with a damaged genome, resulting in apoptosis.[4] This mechanism forms the basis for the synergistic effect observed when Myt1 inhibitors are combined with DNA damaging agents.
Comparative Efficacy of Myt1 Inhibition with DNA Damaging Agents
The following table summarizes the synergistic effects of the Myt1 inhibitor RP-6306 in combination with various DNA damaging agents. The data is compiled from preclinical studies and highlights the potential of this combination therapy in specific cancer contexts.
| Cancer Type | Myt1 Inhibitor | DNA Damaging Agent | Key Findings | Reference |
| CCNE1-Amplified Cancers | RP-6306 | Gemcitabine | Showed synergistic cell killing and durable tumor regressions in preclinical models. | [5] |
| ER+ Breast Cancer (Palbociclib-Resistant) | RP-6306 | Gemcitabine | Synergistically and significantly reduced the viability of resistant cells. | [6] |
| ER+ Breast Cancer (Palbociclib-Resistant) | RP-6306 | 5-Fluorouracil (5-FU) | Demonstrated synergistic effects in resistant cells. | [6] |
| Ovarian Cancer (CCNE1-Amplified) | RP-6306 | Monotherapy | Showed a dose-dependent reduction in tumor growth in xenograft models. | [7] |
| Advanced Solid Tumors | RP-6306 | Carboplatin and Paclitaxel | Currently under investigation in a Phase 1 clinical trial. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (RP-6306), the DNA damaging agent, and their combination for 48-72 hours. Include untreated and vehicle-treated controls.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine IC50 values. Synergy is calculated using the Chou-Talalay method to obtain a Combination Index (CI), where CI < 1 indicates synergy.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells and treat as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the total DNA content of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Protocol:
-
Seed cells and treat as described previously.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
DNA Damage Response (γH2AX Staining)
Principle: Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response. Immunofluorescence staining for γH2AX allows for the visualization and quantification of DNA double-strand breaks as distinct nuclear foci.
Protocol:
-
Grow cells on coverslips and treat with the compounds of interest.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified to assess the level of DNA damage.
Conclusion
The combination of Myt1 inhibition with DNA damaging agents represents a compelling strategy for the treatment of various cancers, particularly those with a compromised G1 checkpoint. The selective Myt1 inhibitor RP-6306 has demonstrated significant synergistic effects with agents like gemcitabine in preclinical models. The provided experimental protocols offer a standardized approach for researchers to further evaluate the efficacy and mechanisms of this promising combination therapy. Future clinical investigations will be crucial to translate these preclinical findings into effective cancer treatments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myt1-IN-1 and Other Cell Cycle Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myt1 inhibitors, with a focus on Myt1-IN-1, against other established cell cycle checkpoint inhibitors. It includes a review of their mechanisms of action, comparative performance data, and detailed experimental protocols to support further research and evaluation.
Introduction: Targeting the G2/M Checkpoint in Cancer Therapy
The cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity before a cell divides. Cancer cells frequently exhibit defects in the G1 checkpoint, making them heavily reliant on the G2/M checkpoint to repair DNA damage before entering mitosis.[1] This dependency creates a therapeutic window, where abrogating the G2/M checkpoint can selectively induce cell death in cancer cells while sparing normal cells.[1]
Myt1 (Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase) is a key regulator of the G2/M transition.[2] As a member of the Wee1-like kinase family, it inhibits Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[3][4] The overexpression of Myt1 has been linked to poor prognosis and drug resistance in various cancers, making it a promising therapeutic target.[5] Myt1 inhibitors, such as this compound, are designed to exploit this dependency, forcing cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe.[1][2]
Mechanism of Action: The Role of Myt1 in Cell Cycle Control
The transition from the G2 phase to mitosis (M phase) is driven by the activation of the CDK1/Cyclin B complex. Myt1 and its nuclear counterpart, Wee1, act as crucial gatekeepers of this transition. They phosphorylate CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), thereby keeping the CDK1/Cyclin B complex inactive and preventing entry into mitosis.[6] While Wee1 is located in the nucleus, Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it is thought to act on the cytoplasmic pool of CDK1.[4]
Myt1 inhibitors block this braking mechanism. By inhibiting Myt1's kinase activity, they prevent the inhibitory phosphorylation of CDK1.[2] This leads to the premature activation of the CDK1/Cyclin B complex, causing cells with unresolved DNA damage to be pushed into mitosis, ultimately resulting in apoptotic cell death.[3]
Caption: The G2/M checkpoint pathway illustrating Myt1 and Wee1-mediated inhibition of CDK1/Cyclin B.
Comparative Analysis: this compound vs. Other Checkpoint Inhibitors
Myt1 inhibitors belong to a broader class of drugs targeting the G2/M checkpoint. The most prominent alternatives are Wee1 and Chk1/2 inhibitors. While all aim to abrogate the G2/M checkpoint, they do so by targeting different kinases in the pathway, leading to potential differences in efficacy, selectivity, and toxicity.
| Feature | Myt1 Inhibitors (e.g., this compound, Lunresertib) | Wee1 Inhibitors (e.g., Adavosertib) | Chk1/2 Inhibitors (e.g., Prexasertib) |
| Primary Target | Myt1 Kinase | Wee1 Kinase | Checkpoint Kinase 1 and/or 2 |
| Mechanism | Prevents inhibitory phosphorylation of CDK1 at Thr14 and Tyr15.[3] | Prevents inhibitory phosphorylation of CDK1, primarily at Tyr15.[3] | Inhibit the DNA damage response upstream of Cdc25 and Wee1/Myt1.[7] |
| Target Localization | Cytoplasm (ER/Golgi membranes).[4] | Nucleus.[3] | Nucleus and Cytoplasm. |
| Key Role | Regulates cytoplasmic pool of CDK1/Cyclin B.[4] | Regulates nuclear pool of CDK1/Cyclin B.[3] | Transduces DNA damage signals to cell cycle machinery.[7] |
| Selectivity Profile | Newer compounds like Lunresertib are highly selective for Myt1 over Wee1.[3] | Some inhibitors (e.g., PD0166285) show dual activity against Wee1 and Myt1.[8] | Varies by compound; some are Chk1-selective, others are dual Chk1/2 inhibitors.[9] |
| Rationale | Myt1 is often overexpressed in resistant tumors and is dispensable in many normal cells.[1][3] | Targets cancer cells' reliance on the G2/M checkpoint, often in p53-deficient tumors.[10] | Targets the DNA damage response pathway, sensitizing cells to genotoxic agents.[10] |
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is often measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is also critical to minimize off-target effects.
| Inhibitor | Target(s) | Reported IC50 (HeLa Cells) | Reported IC50 (Kinase Assay) | Reference |
| Lunresertib (RP-6306) | Myt1 | Not specified | Myt1: 2 nM; Wee1: 4100 nM | [3] |
| Adavosertib (AZD1775) | Wee1 | 120 nM | Not specified | [11] |
| PD0166285 | Wee1 / Myt1 | Not specified | Myt1: 72 nM; Wee1: 24 nM | [3] |
| UCN-01 | Chk1 | Not specified | Not specified | [8] |
| AZD6738 (Ceralasertib) | ATR | Not specified | Not specified | [8] |
Note: IC50 values can vary significantly based on the cell line and assay conditions. The data presented for HeLa cells reflects a study where Myt1 overexpression was shown to increase the IC50 (confer resistance) for Adavosertib to 308 nM.[11]
Experimental Protocols for Inhibitor Benchmarking
To objectively evaluate and compare cell cycle checkpoint inhibitors, a standardized set of experiments is essential. Below are detailed methodologies for key assays.
Caption: A typical experimental workflow for evaluating cell cycle checkpoint inhibitors.
Cell Viability / Cytotoxicity Assay
-
Objective: To determine the concentration-dependent effect of the inhibitor on cell proliferation and survival (IC50).
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and comparator inhibitors. Treat cells with a range of concentrations for 48-72 hours. Include a vehicle-only control.
-
Quantification: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay reagent like CellTiter-Glo®).
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.[12]
-
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.[13]
-
Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases. An effective G2/M checkpoint inhibitor will cause an accumulation of cells in the G2/M peak.
-
Western Blotting for Target Engagement
-
Objective: To confirm the inhibitor's mechanism of action by observing changes in the phosphorylation status of key pathway proteins.
-
Methodology:
-
Lysate Preparation: Treat cells with the inhibitor as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key targets (e.g., phospho-CDK1 (Tyr15), total CDK1, Cyclin B1, phospho-Histone H3 as a mitotic marker). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. A successful Myt1 inhibitor should lead to a decrease in phospho-CDK1 (Tyr15) levels and a potential increase in the mitotic marker phospho-Histone H3.
-
Conclusion
This compound and other Myt1 inhibitors represent a promising strategy for cancer therapy, particularly for tumors that are resistant to other treatments.[1] Their distinct cytoplasmic localization and mechanism of action differentiate them from other G2/M checkpoint inhibitors like those targeting Wee1 and Chk1.[3][4] While Wee1 inhibitors have shown significant clinical promise, the development of highly selective Myt1 inhibitors like Lunresertib offers a targeted approach that may overcome resistance mechanisms associated with Wee1 inhibition.[3][14] The upregulation of Myt1 has been identified as a mechanism of acquired resistance to Wee1 inhibitors, suggesting that Myt1 inhibition could be effective in that setting.[14]
Objective benchmarking using the standardized protocols outlined in this guide is crucial for elucidating the precise therapeutic potential of this compound and positioning it within the landscape of cell cycle checkpoint-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 6. PKMYT1 - Wikipedia [en.wikipedia.org]
- 7. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Item - Supplementary Data from Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - American Association for Cancer Research - Figshare [aacr.figshare.com]
Safety Operating Guide
Navigating the Disposal of Myt1-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Myt1-IN-1, a potent Myt1 kinase inhibitor with anticancer effects, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2] While specific disposal instructions for this compound are not publicly available, a systematic approach based on established chemical waste management guidelines is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound.
The primary responsibility for safe disposal lies with the laboratory personnel who are most familiar with the chemical's properties and the hazards it may present. The initial and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal.
General Principles of Chemical Waste Disposal
All chemical waste, including this compound, must be managed in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations. The following general principles of laboratory chemical waste management should always be followed:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated within the laboratory.[3]
-
Segregation: Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis) to prevent incompatible substances from mixing.[4][5] Store incompatible chemicals with physical barriers between them.[6]
-
Containerization: Use appropriate, chemically compatible containers for waste storage.[3][6][7] Containers must be in good condition, with secure, leak-proof closures.[4][6] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the generation start date, and applicable hazard warnings.[6]
-
Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4] These areas must be inspected weekly for leaks.[4]
Step-by-Step Disposal Procedure for this compound
-
Obtain and Review the Safety Data Sheet (SDS): The SDS for this compound is the most crucial document for determining the proper disposal method. This can be obtained from the supplier of the chemical. MedchemExpress, for example, provides SDS for their products.[1]
-
Identify Hazards: Carefully review the "Hazards Identification" and "Toxicological Information" sections of the SDS to understand the specific risks associated with this compound. The EPA classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][6]
-
Determine Waste Classification: Based on the information in the SDS, classify the this compound waste. As a bioactive small molecule, it is likely to be classified as toxic or ecotoxic waste.
-
Segregate the Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
It is common practice to segregate halogenated and non-halogenated solvent wastes.[7]
-
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste" and the full chemical name "this compound."
-
List all constituents, including any solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
Include the principal investigator's name and laboratory location.[6]
-
-
Store the Waste Safely:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
As specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste storage.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [3] |
| Removal Time After Container is Full | Within 3 calendar days | [3][4] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the search results, the general protocol for handling laboratory chemical waste involves the steps outlined in the "Step-by-Step Disposal Procedure for this compound" section above. The fundamental experimental protocol is to treat this compound as a potentially hazardous chemical and follow the established waste management procedures of your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: A workflow for the proper disposal of laboratory chemical waste.
By following these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Precautions for Myt1-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Myt1-IN-1
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant, impervious gloves. A lab coat or protective suit is also required. | Handle with impervious gloves, such as nitrile rubber with a minimum thickness of 0.11 mm. Wash hands thoroughly after handling. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when there is a risk of inhaling dust or aerosols. | Use a P2 filter type respirator when dusts are generated. Ensure the respirator is properly fitted and maintained. |
Operational and Disposal Plans
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage: Avoid the formation of dust and aerosols.[1] Do not breathe dust, vapor, mist, or gas.[1] Keep the container tightly closed and store it in a dry, well-ventilated place.
Spill Management: In the event of a spill, avoid generating dust. Carefully collect the material and place it in a designated, sealed container for disposal. Clean the affected area thoroughly.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal, to minimize the risk of exposure.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
